1,2,3-Trichlorobenzene
Description
Isomeric Context: Position Isomers of Trichlorobenzene (1,2,3-TCB, 1,2,4-TCB, 1,3,5-TCB)
The three isomers of trichlorobenzene (TCB) are cyclic aromatic compounds formed by the addition of three chlorine atoms to a benzene (B151609) ring. ospar.org While 1,2,3-TCB and 1,3,5-TCB are colorless to white crystalline solids at room temperature, 1,2,4-TCB is a colorless liquid. cdc.govcanada.ca The positioning of the chlorine atoms influences their physical and chemical properties. ontosight.ai For instance, their melting points, boiling points, and water solubilities differ. canada.ca
1,2,4-Trichlorobenzene (B33124) is the most common and economically significant isomer. ospar.orgcanada.ca It is produced in large quantities for use as a solvent for materials like oils, waxes, and resins, and in the production of dyes and textiles. cdc.gov In contrast, 1,2,3-TCB and 1,3,5-TCB are produced in smaller amounts and have more limited applications. cdc.gov 1,2,3-TCB is primarily used as an intermediate in the production of pesticides, pigments, and dyes, while 1,3,5-TCB is not commercially marketed and has very restricted use as a chemical intermediate. ospar.orgchemicalbook.com
All three isomers are characterized by moderate volatility, low water solubility, and high octanol-water partition coefficients, indicating a tendency to bioconcentrate. ospar.org They are not readily biodegradable and can persist in the environment. ospar.orgcanada.ca
Table 1: Comparison of Trichlorobenzene Isomers
| Property | 1,2,3-Trichlorobenzene (B84244) | 1,2,4-Trichlorobenzene | 1,3,5-Trichlorobenzene (B151690) |
|---|---|---|---|
| CAS Number | 87-61-6 ospar.org | 120-82-1 ospar.org | 108-70-3 ospar.org |
| Molecular Formula | C₆H₃Cl₃ cdc.gov | C₆H₃Cl₃ cdc.gov | C₆H₃Cl₃ cdc.gov |
| Molecular Weight | 181.45 g/mol cdc.gov | 181.45 g/mol cdc.gov | 181.45 g/mol cdc.gov |
| Physical State | White crystalline solid ospar.org | Colorless liquid wikipedia.org | White crystalline solid ospar.org |
| Melting Point | 54 °C tpsgc-pwgsc.gc.ca | 17 °C canada.ca | 63 °C ontosight.ai |
| Boiling Point | 218.5 °C cdc.gov | 213.5 °C wikipedia.org | 208 °C ontosight.ai |
| Water Solubility | 12.2 mg/L at 25°C ospar.org | 40 mg/L at 25°C canada.ca | 3.99 mg/L at 25°C ospar.org |
| Log Octanol-Water Partition Coefficient (Log Kow) | 4.04 ospar.org | ~3.85 to 4.30 canada.ca | 4.02 ospar.org |
Historical Overview of Research and Regulatory Prioritization of this compound
Historically, trichlorobenzenes were used in combination with polychlorinated biphenyls (PCBs) in dielectric fluids for transformers and capacitors until regulations in 1980 prohibited new uses of PCB-containing fluids. tpsgc-pwgsc.gc.ca Mixed isomers of trichlorobenzenes were also formerly used for termite control. cdc.gov
In June 2000, the OSPAR Commission selected the three TCB isomers for priority action due to their intrinsic properties, high production and use volumes, and their presence in surface water. ospar.org The production of TCBs in the EU was estimated to be between 7,000 and 12,000 tonnes in 1994, with a significant portion exported. ospar.org
In the United States, 1,2,4-trichlorobenzene is listed as a hazardous air pollutant under the Clean Air Act. cdc.gov The U.S. Environmental Protection Agency (EPA) has identified 1,2,3-TCB, 1,2,4-TCB, and 1,3,5-TCB at 31, 187, and 4 of the 1,699 National Priorities List (NPL) hazardous waste sites, respectively. cdc.gov In Canada, trichlorobenzenes are not produced but are imported, with an estimated 40 to 50 tonnes per year in the mid-1990s. tpsgc-pwgsc.gc.ca The Canadian Environmental Protection Act (CEPA) assessed trichlorobenzenes to determine if they are "toxic". canada.ca
Significance of this compound in Environmental and Chemical Sciences
This compound holds significance in environmental and chemical sciences primarily due to its presence as an environmental contaminant and its use as a chemical intermediate. ccme.caontosight.ai It can be released into the environment from its production and use, as well as through the degradation of more highly chlorinated benzenes. ospar.orgtpsgc-pwgsc.gc.ca
Once in the environment, 1,2,3-TCB is a moderately volatile solid with low water solubility. tpsgc-pwgsc.gc.ca It tends to partition to the atmosphere and can undergo long-range transport. cdc.govccme.ca In aquatic environments, it is mostly found in organic phases like sediments and organisms due to its high octanol-water partition coefficient. ccme.ca Its half-life can range from 6-18 weeks in water to 1.1-3.4 years in sediment. ccme.ca Biodegradation of 1,2,3-TCB is slow, particularly under aerobic conditions. cdc.gov
From a chemical sciences perspective, 1,2,3-TCB serves as an intermediate in the synthesis of various products, including pesticides, dyes, and pigments. ospar.orgontosight.ai For example, it is used in the production of the insecticide DDT. ontosight.ai Research is also exploring its potential use as a building block for creating advanced materials. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trichlorobenzene | |
|---|---|---|
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InChI |
InChI=1S/C6H3Cl3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
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InChI Key |
RELMFMZEBKVZJC-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)Cl | |
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Molecular Formula |
C6H3Cl3 | |
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DSSTOX Substance ID |
DTXSID8026193 | |
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Molecular Weight |
181.4 g/mol | |
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Physical Description |
1,2,3-trichlorobenzene appears as a white solid with a sharp chlorobenzene odor. Insoluble in water and denser than water. Hence sinks in water. Melting point 63-64 °C (145-147 °F)., White solid; [Hawley] White crystalline solid; [MSDSonline], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
424 to 426 °F at 760 mmHg (NTP, 1992), 218.5 °C | |
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Flash Point |
234.9 °F (NTP, 1992), 113 °C, 112.7 °C (closed cup), 112.7 °C c.c. | |
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Solubility |
Insoluble (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and benzene, Sparingly sol in alcohol; freely sol in carbon disulfide, In water, 18 mg/L at 25 °C., Solubility in water: very poor | |
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Density |
1.69 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.4533 g/cu cm at 25 °C, 1.45 g/cm³ | |
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Vapor Density |
6.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.26 | |
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Vapor Pressure |
1 mmHg at 104 °F (NTP, 1992), 0.21 [mmHg], 0.21 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 17.3 | |
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Color/Form |
Platelets from alcohol, White crystals | |
CAS No. |
87-61-6, 51703-47-0, 12002-48-1 | |
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| Record name | 1,2,3-TRICHLOROBENZENE | |
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| Record name | 1,2,3-TRICHLOROBENZENE | |
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Melting Point |
126.7 °F (NTP, 1992), 51.3 °C, 53.5 °C | |
| Record name | 1,2,3-TRICHLOROBENZENE | |
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| Record name | 1,2,3-TRICHLOROBENZENE | |
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| Record name | 1,2,3-TRICHLOROBENZENE | |
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Synthesis and Chemical Reactions of 1,2,3 Trichlorobenzene
Established Synthesis Pathways for 1,2,3-Trichlorobenzene (B84244)
This compound (1,2,3-TCB) is an organochlorine compound that can be synthesized through several established chemical pathways. These methods often produce a mixture of trichlorobenzene isomers, from which the 1,2,3-isomer must be separated.
A significant production method for trichlorobenzenes, including the 1,2,3-isomer, involves the dehydrohalogenation of hexachlorocyclohexane (B11772) (HCH). nih.govcdc.gov This process typically utilizes the stereoisomeric mixture of HCH that is a byproduct of the manufacturing of the insecticide lindane (gamma-hexachlorocyclohexane). nih.gov The reaction is carried out by treating HCH with aqueous alkali solutions, such as caustic soda or lime, or with ammonia, at temperatures ranging from 90 to 250°C. nih.govcdc.gov This treatment eliminates three molecules of hydrogen chloride, resulting in the formation of an aromatic ring.
This compound can also be produced during the direct chlorination of benzene (B151609). wikipedia.org This reaction is a classic electrophilic aromatic substitution, typically catalyzed by a Lewis acid, with iron(III) chloride (FeCl₃) being a common choice. cdc.govorgchemres.org The reaction is generally performed at moderate temperatures and atmospheric pressure. cdc.gov
While the production of monochlorobenzene and dichlorobenzenes is favored with lower chlorine-to-benzene ratios, trichlorobenzenes become the primary products when the chlorine input is increased to approximately three moles of chlorine per mole of benzene. cdc.gov However, this method produces a complex mixture of chlorinated benzenes. A typical product distribution from a batch reaction with a 2.8-molar excess of chlorine might contain only 8% this compound, alongside 48% 1,2,4-trichlorobenzene (B33124), various dichlorobenzenes, and tetrachlorobenzenes. nih.gov The selectivity towards the 1,2,3-isomer is low, necessitating extensive purification to isolate the desired compound.
| o-Dichlorobenzene Chlorination | o-Dichlorobenzene, Chlorine | Iron(III) Chloride (FeCl₃) | Mixture of 1,2,3-TCB and 1,2,4-TCB, requiring separation by distillation. nih.govprepchem.com |
This table provides a summary of the primary synthesis methods for this compound, highlighting the starting materials, conditions, and typical product compositions.
A more direct route to synthesizing this compound involves the chlorination of o-dichlorobenzene. nih.gov In this process, chlorine gas is passed through o-dichlorobenzene in the presence of a catalyst, such as ferric chloride. nih.govprepchem.com The reaction results in the formation of a mixture that primarily contains this compound and 1,2,4-trichlorobenzene. prepchem.com
Following the chlorination, the product mixture is typically neutralized, washed with water, and then subjected to fractional distillation to separate the two isomers, which have different boiling points. prepchem.com This method can be advantageous as it starts from a more substituted precursor, potentially offering better control over the final product distribution compared to the direct chlorination of benzene.
Synthetic Methodologies for Derivatives of this compound
Further functionalization of the this compound ring allows for the synthesis of more complex derivatives. Methodologies such as regioselective bromination and halogen dance reactions provide pathways to introduce additional substituents at specific positions.
Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov In the case of this compound, the three chlorine atoms are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution. They are, however, ortho-, para-directing. The possible positions for substitution are C4, C5, and C6.
Halogen dance (HD) reactions are a powerful tool for synthesizing aromatic compounds that are otherwise difficult to access. rsc.org This reaction involves the base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. researchgate.net The process is typically initiated by deprotonation of the aromatic ring using a strong base, such as a lithium amide or an organolithium reagent, at a position adjacent to a halogen atom. researchgate.net
This generates a transient organolithium intermediate. Through a series of metal-halogen exchanges, the halogen can "dance" around the ring to a thermodynamically more stable position. researchgate.net Quenching this new organometallic species with an electrophile, such as a bromine source, can yield a rearranged bromo-trichlorobenzene isomer that would not be accessible through direct electrophilic substitution. This methodology allows for the functionalization of positions that are sterically hindered or electronically disfavored, providing a versatile route to novel bromo-trichlorobenzene derivatives. rsc.org
Direct Bromination Approaches for this compound Derivatives
The synthesis of brominated derivatives of this compound can be achieved through electrophilic aromatic substitution, specifically direct bromination. This process involves the introduction of a bromine atom onto the aromatic ring. The reaction typically requires an electrophilic brominating agent and an acidic catalyst to activate the bromine and facilitate the substitution.
Commonly used brominating agents for this reaction include molecular bromine (Br₂) and N-bromosuccinimide. google.comgoogle.com The reaction is generally performed in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). google.comlibretexts.org The catalyst can also be generated in situ by adding iron powder to the reaction mixture containing bromine. google.comgoogle.com
Research into the synthesis of 5-bromo-1,2,3-trichlorobenzene (B1275738) has shown that direct bromination of this compound using bromine and an iron catalyst initially yields 1-bromo-2,3,4-trichloro-benzene as the primary product. google.com This intermediate can then be isomerized to the desired 5-bromo-1,2,3-trichlorobenzene. google.com The reaction can be carried out without a solvent or in the presence of solvents like tetrachloromethane. google.comgoogle.com
Table 1: Example Conditions for Direct Bromination of this compound
| Parameter | Condition | Source |
|---|---|---|
| Substrate | This compound | google.com |
| Brominating Agent | Bromine (Br₂) | google.com |
| Catalyst | Iron(III) bromide or Iron powder | google.com |
| Solvent | Tetrachloromethane or neat (no solvent) | google.comgoogle.com |
| Temperature | 60°C to 100°C | google.comgoogle.com |
| Primary Product | 1-bromo-2,3,4-trichloro-benzene | google.com |
Reactivity and Reaction Mechanisms of this compound
This compound exhibits reactivity characteristic of halogenated aromatic hydrocarbons. Its chemical behavior is influenced by the electron-withdrawing nature of the three chlorine atoms on the benzene ring.
Reactions with Oxidizing Agents
This compound is known to react with strong oxidizing agents. nih.govilo.org In an environmental context, a significant oxidative degradation pathway for trichlorobenzenes released into the atmosphere is the reaction with photochemically generated hydroxyl radicals (•OH). cdc.gov This process is a key mechanism for the atmospheric removal of the compound. The estimated atmospheric half-life for this compound due to this reaction is approximately 38 days. cdc.gov The reaction is initiated by the addition of the hydroxyl radical to the aromatic ring. nih.gov
Studies on the reaction of the related compound 1,2-dichlorobenzene (B45396) with ozone, another powerful oxidant, have shown that the reaction leads to the formation of products containing carbonyl (C=O) and hydroxyl (O-H) functional groups, indicating the cleavage of the aromatic ring. theijes.com Eventually, these reactions can lead to the formation of higher molecular weight products and precipitates. theijes.com A similar oxidative attack and ring-opening mechanism can be anticipated for this compound when exposed to potent oxidizing agents.
Formation of Toxic Byproducts (e.g., Hydrogen Chloride, Phosgene)
The combustion or decomposition of this compound at high temperatures can produce toxic and corrosive fumes. nih.govilo.orgnoaa.gov Two notable toxic byproducts formed under these conditions are hydrogen chloride (HCl) and phosgene (B1210022) (COCl₂). nih.govnoaa.gov
The formation of these byproducts is a result of the thermal breakdown of the molecule.
Hydrogen Chloride (HCl): The high temperatures provide sufficient energy to break the carbon-hydrogen and carbon-chlorine bonds. The liberated hydrogen and chlorine atoms can then combine to form hydrogen chloride gas. nih.gov
Phosgene (COCl₂): In the presence of oxygen during combustion, the carbon atoms from the benzene ring are oxidized. The combination of carbon, oxygen, and chlorine from the parent compound can lead to the formation of phosgene, a highly toxic gas. noaa.govnoaa.govcia.gov The formation of phosgene is a known hazard associated with the combustion of chlorine-containing organic compounds. cia.gov
These decomposition reactions highlight the potential for the formation of hazardous substances when this compound is subjected to fire or high-temperature industrial processes. nih.govnoaa.gov
Environmental Occurrence and Fate of 1,2,3 Trichlorobenzene
Sources and Emissions of 1,2,3-Trichlorobenzene (B84244) in the Environment
The presence of this compound in the environment is a result of various industrial and chemical processes. Its release can be attributed to both direct emissions from its production and use, and indirect formation as a byproduct or degradation product of other chemical compounds.
This compound is utilized in several industrial applications, leading to its potential release into the environment through various waste streams. nih.gov It serves as a solvent for high-melting-point products, a coolant in electrical installations and for glass tempering, a dye carrier in the textile industry, and as a component in lubricants and heat transfer mediums. nih.govtpsgc-pwgsc.gc.ca In the United States, trichlorobenzenes are also employed as degreasing agents and lubricants. tpsgc-pwgsc.gc.ca
While there are currently no producers of trichlorobenzenes in Canada, an estimated 40 to 50 tonnes were imported annually during the mid-1990s. tpsgc-pwgsc.gc.ca Of this amount, approximately 30 tonnes were used as solvents in textile manufacturing, and about 15 tonnes were used as intermediates in the production of other chemicals. tpsgc-pwgsc.gc.ca
Table 1: Industrial Uses of this compound
| Use | Description |
|---|---|
| Dye Carrier | Facilitates the application of dyes to synthetic fibers, such as polyester. nih.govtpsgc-pwgsc.gc.ca |
| Chemical Intermediate | Used in the synthesis of other chemicals, including herbicides. tpsgc-pwgsc.gc.ca |
| Degreasing Agent | Employed for cleaning and removing grease from various surfaces. tpsgc-pwgsc.gc.ca |
| Lubricant | Used to reduce friction between moving parts. nih.govtpsgc-pwgsc.gc.ca |
| Coolant | Utilized in electrical installations and for glass tempering. nih.govwikipedia.org |
| Solvent | Dissolves high-melting-point products. nih.gov |
| Heat Transfer Medium | Used in systems requiring stable heat transfer. nih.gov |
This compound can be unintentionally generated during the manufacturing of other chemicals. For instance, small quantities of this compound can be produced during the chlorination of benzene (B151609) when iron(III) chloride is used as a catalyst. wikipedia.org It is also formed as a byproduct during the synthesis of 1,3,5-trichlorobenzene (B151690) through the dehydrohalogenation of hexachlorocyclohexane (B11772). wikipedia.org Furthermore, because trichlorobenzenes are minor impurities in mono- and dichlorobenzene, the production and use of these lower-chlorinated benzenes may also result in the release of trichlorobenzenes into the environment. cdc.gov
The environmental degradation of more highly chlorinated benzenes is a significant source of this compound. Through a process known as reductive dechlorination, higher chlorinated benzenes such as hexachlorobenzene (B1673134) and pentachlorobenzene (B41901) can be broken down into less chlorinated forms, including trichlorobenzenes. tpsgc-pwgsc.gc.cacdc.gov This process is particularly noted to occur in buried sediments. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca Under anaerobic conditions, the degradation of hexachlorobenzene can lead to the formation of pentachlorobenzene and tetrachlorobenzenes as intermediates, which can then be further dechlorinated to trichlorobenzenes. matec-conferences.org Studies have shown that the degradation of hexachlorobenzene can yield various trichlorobenzene isomers. cdc.gov
In the past, trichlorobenzenes were used in conjunction with polychlorinated biphenyls (PCBs) in dielectric fluids for electrical equipment such as transformers and capacitors. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca This application was discontinued (B1498344) for new uses in 1980 due to regulations prohibiting PCB-containing dielectric fluids. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca Despite the ban, a substantial amount of trichlorobenzenes, estimated at approximately 2,600,000 tonnes, remains in transformer dielectric fluids that are either still in use or are in storage awaiting disposal. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca
Various industrial activities have been identified as sources of trichlorobenzene emissions into the environment through their wastewater discharges. Trichlorobenzene isomers have been detected in the effluents of pulp and paper mills. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca The iron and steel manufacturing industry also contributes to the environmental load of trichlorobenzenes through its effluents. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca Additionally, effluents from petroleum refineries have been reported to contain trichlorobenzene isomers. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca
Table 2: Industrial Processes with this compound in Effluents
| Industrial Sector | Reference |
|---|---|
| Pulp and Paper Mills | tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca |
| Iron and Steel Manufacturing | tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca |
| Petroleum Refineries | tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca |
Waste disposal sites are a notable source of this compound in the environment. The compound has been identified at 31 of the 1,699 hazardous waste sites proposed for inclusion on the EPA National Priorities List. cdc.gov The production and use of this compound as a solvent, dye carrier, and chemical intermediate can lead to its release through various waste streams. nih.govcdc.gov Technologies for treating wastewater containing this compound, such as biological treatment, have been investigated. nih.gov
Environmental Distribution and Partitioning of this compound
Atmospheric Distribution and Volatilization
This compound is a volatile compound that readily partitions into the atmosphere when released into the environment. cdc.govcdc.gov Its physicochemical properties, including a moderate vapor pressure, facilitate its volatilization from soil and water surfaces. tpsgc-pwgsc.gc.canih.gov In the atmosphere, it exists predominantly in the vapor phase. cdc.gov
The atmospheric half-life of trichlorobenzenes is estimated to be approximately one month, as their primary removal mechanism is reaction with photochemically produced hydroxyl radicals. cdc.govcdc.gov This relatively long half-life suggests that this compound is susceptible to long-range atmospheric transport, allowing it to be distributed far from its original source. cdc.gov While monitoring data for this compound specifically is limited, average atmospheric levels of trichlorobenzenes in the United States are typically low, though higher concentrations have been observed in industrial areas. cdc.gov
Occurrence in Surface Water and Groundwater
This compound has been detected in various water systems, including surface water and groundwater, although typically at low concentrations. cdc.govcdc.gov Its presence is often associated with industrialized areas and hazardous waste sites. cdc.gov For instance, this compound was detected in groundwater samples at 20 current or former National Priorities List (NPL) hazardous waste sites. cdc.gov However, it was not detected in surface water samples at any of the NPL sites analyzed. cdc.gov
In a Canadian study, a concentration of 2 µg/L of this compound was reported in a river. who.int In the United States, a monitoring program by the USGS did not detect this compound in samples from approximately 2,400 domestic and 1,100 public wells. cdc.gov The compound's low water solubility and tendency to adsorb to organic matter can limit its mobility in water systems. tpsgc-pwgsc.gc.ca
| Location/Study | Water Type | Concentration |
|---|---|---|
| Canadian River | Surface Water | 2 µg/L who.int |
| NPL Hazardous Waste Sites (USA) | Groundwater | Detected at 20 sites cdc.gov |
| USGS National Well Monitoring (USA) | Groundwater | Not Detected cdc.gov |
Adsorption to Soil and Sediment Organic Matter
This compound exhibits strong adsorption to organic matter present in soil and sediment. tpsgc-pwgsc.gc.ca This characteristic significantly influences its environmental fate and transport, generally leading to low mobility in soil. cdc.govnih.gov The tendency of a chemical to bind to soil or sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
Multiple studies have reported log Koc values for this compound ranging from 3.21 to 5.79, indicating strong binding to organic materials. tpsgc-pwgsc.gc.canih.gov This strong adsorption reduces the rate at which the compound volatilizes from moist soil surfaces and limits its potential to leach into groundwater. cdc.govtpsgc-pwgsc.gc.ca When it enters waterways, it tends to partition from the water column to the sediment. cdc.govtpsgc-pwgsc.gc.ca In a study of Lake Ketelmeer in the Netherlands, the log Koc for this compound in sediment was measured at 5.79. cdc.gov
| Log Koc Value | Matrix | Reference |
|---|---|---|
| 3.2 - 4.0 | Soil/Sediment | tpsgc-pwgsc.gc.ca |
| 3.21 - 3.9 | Soil | nih.gov |
| 5.79 | Lake Sediment | cdc.gov |
Bioaccumulation and Bioconcentration in Aquatic Organisms
This compound has the potential to bioaccumulate in aquatic organisms, meaning it can be absorbed from the water and build up in the tissues of fish and other wildlife. cdc.gov The extent of this process is often measured by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.
Reported BCF values for this compound vary depending on the species, with values ranging from 130 in carp (B13450389) to as high as 245,470 in fathead minnows, suggesting a high to very high potential for bioconcentration. nih.gov The compound's lipophilicity, or tendency to dissolve in fats, is a key factor in its accumulation in the fatty tissues of organisms. who.int Studies have shown that uptake from water is the primary route of accumulation, with negligible amounts being accumulated from contaminated food sources. astm.org
Detection in Biota (e.g., Marine Fish, Organisms in Great Lakes)
Consistent with its potential for bioaccumulation, this compound has been detected in various aquatic species. A field study in an effluent/cooling water canal in Louisiana measured the bioaccumulation factor (BAF) of this compound in four aquatic species: mummichog, blue crabs, gulf menhaden, and Atlantic croaker. cdc.gov
In areas polluted by industrial effluents, trichlorobenzenes have been found in the fatty tissues of wildlife. who.int For example, residues were found in the liver of cod from industrially polluted areas at levels of 0.1–4 mg/kg on a fat basis. who.int While extensive monitoring programs exist for the Great Lakes, specific data on the detection of this compound in organisms from this region were not prominently available in the reviewed literature. glc.orgepa.govresearchgate.netepa.gov
Presence in Food and Drinking Water
The general population can be exposed to this compound through the ingestion of contaminated food and drinking water. cdc.govnih.gov Its detection in aquatic organisms indicates a potential for it to enter the human food chain, particularly through the consumption of fish. cdc.govwho.int Furthermore, mean levels of 5 µg/kg of this compound have been reported in human milk. who.int
This compound has also been identified in drinking water supplies. cdc.govnih.gov In Canada, it was detected at a concentration of approximately 0.1 µg/L in chlorinated drinking water from two out of ten water treatment plants. nih.gov Drinking water samples from Niagara Falls, NY, in 1979 contained this compound at concentrations of 0.38 and 0.26 µg/L. nih.gov
| Sample Type | Location/Study | Concentration |
|---|---|---|
| Cod Liver (fat basis) | Industrially Polluted Areas | 0.1 - 4 mg/kg who.int |
| Human Milk | - | 5 µg/kg who.int |
| Drinking Water | Canadian Treatment Plants | ~0.1 µg/L nih.gov |
| Drinking Water | Niagara Falls, NY (1979) | 0.26 - 0.38 µg/L nih.gov |
Environmental Degradation and Remediation of 1,2,3 Trichlorobenzene
Natural Degradation Pathways
1,2,3-Trichlorobenzene (B84244) (1,2,3-TCB), an organochlorine compound, is subject to several natural degradation processes in the environment, although its persistence is a significant concern. These pathways include biodegradation by microorganisms in soil and water, photochemical reactions in the atmosphere, and reductive dechlorination in anaerobic environments like buried sediments.
The biodegradation of 1,2,3-TCB in soil and water is primarily carried out by microbial action. However, the process is generally slow. nih.govcdc.govasm.org The rate of aerobic biodegradation of chlorinated aromatic compounds tends to decrease as the number of chlorine atoms on the benzene (B151609) ring increases. cdc.gov
Studies have shown that 1,2,3-TCB is indeed biodegradable, though at a slower rate than some of its isomers. For instance, at 20°C, the mineralization rate of 1,2,3-TCB in soil was found to be approximately one-half to one-third that of 1,2,4-trichlorobenzene (B33124). nih.govnih.gov In one study, the mineralization rate for 1,2,3-TCB was about 0.35 nanomoles per day per 20 grams of soil. cdc.gov Under anaerobic conditions, mineralization of 1,2,3-TCB is negatively affected, while increased temperatures have a positive effect. nih.govnih.gov
In water-sediment slurries under methanogenic (anaerobic) conditions, the degradation of 1,2,3-TCB has been observed with half-lives ranging from 63 to 323 days, often following a lag period of 4 to 8 weeks. cdc.gov In an acclimated anaerobic sediment slurry, a first-order biodegradation rate constant of 0.0299 per day was determined for 1,2,3-TCB, which corresponds to a half-life of about 23 days. cdc.govnih.gov Enriched microbial cultures isolated from contaminated soil have demonstrated the ability to degrade 1,2,3-TCB, with one study showing 91% degradation over a 202-hour incubation period. cdc.gov
Primary degradation products identified from the biodegradation of 1,2,3-TCB in soil include 3,4,5-trichlorophenol, 2,6-dichlorophenol, and to a lesser extent, 2,3-dichlorophenol. nih.govcdc.govnih.gov
Table 1: Biodegradation Rates and Half-lives of this compound
| Condition | Medium | Rate/Half-life | Reference |
|---|---|---|---|
| Aerobic, 20°C | Soil | Mineralization rate of ~0.33-0.5 nmol/day per 20g of soil | nih.gov |
| Methanogenic | Water-sediment slurry | Half-life: 63–323 days | cdc.gov |
| Anaerobic | Acclimated sediment slurry | Half-life: ~23 days | cdc.govnih.gov |
| Anaerobic | Sewage sludge amended soil | Half-life: 22.5 days | nih.gov |
Once released into the atmosphere, 1,2,3-TCB primarily exists in the vapor phase and is subject to degradation through photochemical reactions. cdc.gov The main pathway for its atmospheric degradation is the reaction with photochemically-produced hydroxyl radicals (•OH). cdc.govnih.gov
The estimated atmospheric half-life for 1,2,3-TCB due to this reaction is approximately 38 to 57 days. cdc.govnih.gov This relatively long half-life suggests that 1,2,3-TCB is susceptible to long-range atmospheric transport. cdc.gov Degradation by direct sunlight photolysis or reaction with other atmospheric oxidants like ozone is not considered a significant environmental fate pathway. cdc.gov
Under anaerobic conditions, such as those found in buried sediments, sewage sludge, and some groundwater environments, reductive dechlorination is a key degradation pathway for highly chlorinated benzenes like 1,2,3-TCB. cdc.govtpsgc-pwgsc.gc.ca This process involves the sequential removal of chlorine atoms from the benzene ring, leading to the formation of less chlorinated benzenes, such as dichlorobenzenes and monochlorobenzene. cdc.govnih.gov
Microorganisms, including Dehalococcoides species, are known to mediate this process. microbe.com In anaerobic sediment columns, 1,2,3-TCB was transformed to 1,3-dichlorobenzene (B1664543). nih.gov Similarly, an enriched microbial culture from Rhine River sediment reductively dechlorinated 1,2,3-TCB to 1,3-dichlorobenzene over 110 days. nih.gov The degradation of higher chlorinated benzenes, like hexachlorobenzene (B1673134), can also serve as a source of trichlorobenzenes in these environments through reductive dechlorination. tpsgc-pwgsc.gc.canih.govresearchgate.net
Advanced Remediation Technologies for this compound
Due to the persistence and potential toxicity of 1,2,3-TCB, various advanced remediation technologies have been developed to actively remove it from contaminated water and soil. These methods are generally more rapid and efficient than natural degradation processes.
Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). trojantechnologies.comuwaterloo.ca More recently, sulfate (B86663) radical-based AOPs (SR-AOPs) have gained attention for their effectiveness in degrading recalcitrant organic pollutants. nih.govomu.edu.tr
Sulfate radical-based AOPs, such as those involving the ultraviolet (UV) light activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻), have shown significant potential for the removal of 1,2,3-TCB from water. nih.gov In these processes, UV irradiation cleaves the peroxide bond in persulfate or peroxymonosulfate, generating highly reactive sulfate radicals (SO₄•⁻) and, to some extent, hydroxyl radicals (•OH), which then attack and degrade the contaminant molecules.
Research has demonstrated that the efficacy of these UV-activated processes is highly dependent on factors such as pH, initial oxidant concentration, UV fluence, and the chemical matrix of the water. nih.gov For the UV/S₂O₈²⁻ process, the degradation of 1,2,3-TCB in natural waters was found to be most effective under acidic conditions (pH 5). nih.gov Conversely, the UV/HSO₅⁻ process exhibited its highest efficacy under basic conditions (pH 9.5). nih.gov Under optimal conditions, both processes achieved high levels of 1,2,3-TCB degradation, reaching up to 97-99%. nih.gov
An important aspect of these remediation technologies is the assessment of the toxicity of the resulting by-products. Studies have indicated that the treated water from both UV/S₂O₈²⁻ and UV/HSO₅⁻ processes shows only minor toxicity. nih.gov
Table 2: Optimal Conditions for UV-Activated AOPs for 1,2,3-TCB Degradation
| Process | Optimal pH | Maximum Degradation | Reference |
|---|---|---|---|
| UV/S₂O₈²⁻ (Persulfate) | 5 (Acidic) | 97-99% | nih.gov |
| UV/HSO₅⁻ (Peroxymonosulfate) | 9.5 (Basic) | 97-99% | nih.gov |
Advanced Oxidation Processes (AOPs)
UV/Hydrogen Peroxide Systems (UV/H₂O₂)
The UV/H₂O₂ system is an established AOP that generates highly reactive hydroxyl radicals (·OH) through the photolysis of hydrogen peroxide (H₂O₂). This process has been shown to be effective in degrading a variety of organic pollutants, including chlorinated benzenes. njit.eduepa.gov The primary mechanism involves the cleavage of the O-O bond in H₂O₂ by UV irradiation to produce two ·OH radicals, which then attack the aromatic ring of 1,2,3-TCB, leading to its degradation. nih.gov The efficiency of the UV/H₂O₂ process is influenced by factors such as the concentration of H₂O₂, pH, and the presence of other water matrix components. epa.gov For instance, the degradation of 1,2-dichlorobenzene (B45396) was significantly faster with the UV/H₂O₂ process compared to UV photolysis alone. epa.gov
Photo-Fenton Processes (e.g., Vis LED/Ferrioxalate)
The Photo-Fenton process is another AOP that utilizes hydroxyl radicals for the degradation of organic pollutants. A notable innovation in this area is the use of visible light-emitting diodes (Vis LED) in combination with ferrioxalate (B100866) as a catalyst to facilitate the degradation of chlorinated benzenes at a neutral pH. nih.govmdpi.com This approach overcomes a major limitation of the traditional Fenton process, which requires acidic conditions (pH 2.8-3.5). researchgate.net In a study on 1,2,4-trichlorobenzene (1,2,4-TCB), a maximum conversion of 98.50% was achieved after 180 minutes using this method. nih.gov The process involves the photo-activation of the ferrioxalate complex by visible light, which reduces Fe(III) to Fe(II). The Fe(II) then reacts with hydrogen peroxide to generate hydroxyl radicals. mdpi.com This method has demonstrated high efficiency in pollutant conversion and dechlorination, with the advantage of operating under more environmentally benign conditions. nih.govmdpi.com The presence of inorganic anions commonly found in groundwater, such as bicarbonate and chloride, can slightly reduce the conversion efficiency. nih.gov
Sulfate radical-based AOPs (SR-AOPs) have emerged as a promising alternative to hydroxyl radical-based systems for the degradation of persistent organic pollutants. nih.gov These processes generate sulfate radicals (SO₄·⁻), which have a high redox potential and a longer half-life compared to hydroxyl radicals, allowing for more effective degradation of contaminants. frontiersin.org SR-AOPs can be activated by various methods, including UV radiation, heat, and transition metals. mdpi.com
A study investigating the degradation of 1,2,3-TCB using UV-activated persulfate (UV/S₂O₈²⁻) and peroxymonosulfate (UV/HSO₅⁻) processes demonstrated high degradation efficiencies of 97-99%. nih.gov The effectiveness of these processes was found to be highly dependent on the pH, initial oxidant concentration, UV fluence, and the characteristics of the water matrix. nih.gov Specifically, the UV/S₂O₈²⁻ process was most effective in acidic conditions (pH 5), while the UV/HSO₅⁻ process performed best in basic conditions (pH 9.5). nih.gov
Adsorption onto granular activated carbon (GAC) is a widely used and effective method for removing organic contaminants from water. calgoncarbon.com GAC possesses a high surface area and a porous structure that allows for the efficient adsorption of compounds like 1,2,3-trichloropropane (B165214) (a related chlorinated hydrocarbon). ca.gov Bituminous coal-based GAC has been shown to be particularly effective for treating contaminated groundwater. calgoncarbon.com
While GAC is effective for removal, the spent carbon requires management. One approach is the in-situ regeneration of the GAC, which allows for its reuse. A study on the regeneration of GAC saturated with 1,2,4-TCB using thermally activated sodium persulfate demonstrated a stable and high recovery of the initial adsorption capacity of about 48.2% after three successive adsorption-regeneration cycles. nih.govacs.org This process involves a washing step to remove sulfate deposition, which can otherwise inhibit the recovery of adsorption capacity. nih.govacs.org
Bioremediation utilizes microorganisms to break down environmental pollutants. Studies have shown that 1,2,3-TCB is biodegradable, although at a slow rate. nih.govasm.org Under aerobic conditions, 1,2,3-TCB was found to be mineralized at a rate of approximately one-half to one-third that of 1,2,4-TCB. nih.govasm.org The degradation of 1,2,3-TCB in soil has been shown to produce intermediates such as 3,4,5-trichlorophenol, 2,6-dichlorophenol, and 2,3-dichlorophenol. nih.gov
Anaerobic conditions, however, have been found to have a negative effect on the mineralization of 1,2,3-TCB. nih.govasm.org In contrast, acclimated anaerobic sediment slurries have demonstrated the ability to biodegrade all three trichlorobenzene isomers, with first-order biodegradation rate constants of 0.0299 per day for 1,2,3-TCB, corresponding to a half-life of about 23 days. cdc.gov Some studies have indicated that 1,2,3-TCB is not degraded under aerobic conditions, highlighting the complexity and condition-dependent nature of its bioremediation. cdc.gov
Degradation Kinetics and Mechanisms
The kinetics and mechanisms of 1,2,3-TCB degradation are significantly influenced by various environmental factors.
pH: The pH of the reaction medium is a critical factor in AOPs. For SR-AOPs, the degradation of 1,2,3-TCB via the UV/S₂O₈²⁻ process is most efficient under acidic conditions (pH 5), while the UV/HSO₅⁻ process is more effective under basic conditions (pH 9.5). nih.gov Similarly, in other AOPs, pH can affect the activity of the oxidant and the ionization state of the target compound, thereby influencing the degradation rate. mdpi.com
Humic Acids: Humic acids, which are components of natural organic matter (NOM), can impact the efficiency of AOPs. In the context of SR-AOPs for 1,2,3-TCB degradation, the presence of humic acids in synthetic water matrices was a significant factor affecting the process efficacy. nih.gov NOM can act as a scavenger for radicals, thereby reducing the degradation rate of the target pollutant. nih.gov
Alkalinity: Alkalinity, primarily due to the presence of bicarbonate and carbonate ions, can also influence the degradation kinetics. These ions are known to be scavengers of both hydroxyl and sulfate radicals, which can inhibit the degradation of organic pollutants. nih.gov In a study on the Photo-Fenton degradation of 1,2,4-TCB, the presence of bicarbonate (600 mg L⁻¹) led to a slight reduction in the pollutant's conversion. nih.gov
Below is an interactive data table summarizing the influence of environmental factors on the degradation of trichlorobenzenes.
| Degradation Process | Compound | Influencing Factor | Optimal Condition | Effect |
| UV/S₂O₈²⁻ | 1,2,3-TCB | pH | Acidic (pH 5) | Increased degradation |
| UV/HSO₅⁻ | 1,2,3-TCB | pH | Basic (pH 9.5) | Increased degradation |
| Photo-Fenton | 1,2,4-TCB | Bicarbonate | --- | Slight reduction in conversion |
| SR-AOPs | 1,2,3-TCB | Humic Acids | --- | Affects process efficacy |
| SR-AOPs | General | Alkalinity | --- | Radical scavenging, potential inhibition |
Identification of Degradation Intermediates
The environmental breakdown of this compound (1,2,3-TCB) results in the formation of several intermediate compounds. The specific intermediates identified depend on the degradation conditions, such as the presence of oxygen (aerobic vs. anaerobic) and the microorganisms involved.
Under certain soil conditions, the primary degradation products of this compound have been identified as 3,4,5-trichlorophenol, 2,6-dichlorophenol, and to a lesser extent, 2,3-dichlorophenol. nih.govcdc.gov In other studies, the biodegradation of 1,2,3-TCB has been shown to yield 1,2- and 1,3-dichlorobenzene. researchgate.net
Under anaerobic conditions, the transformation of this compound can be quite specific. Research has shown that it can be solely transformed into 1,3-dichlorobenzene through reductive dechlorination by microbial consortia. canada.ca Aerobic degradation processes, facilitated by phosphine, have been observed to break down 1,2,3-TCB into a mix of chlorobenzene (B131634) derivatives, phenol (B47542) derivatives, and ultimately, carbon dioxide. nih.gov Hydroxylation, the introduction of a hydroxyl group onto the benzene ring, appears to be a critical initial step in this aerobic pathway. nih.gov
The following table summarizes the key degradation intermediates of this compound identified in various studies.
Table 1: Identified Degradation Intermediates of this compound
| Intermediate Compound | Degradation Condition/Process |
|---|---|
| 3,4,5-Trichlorophenol | Soil Biodegradation nih.govcdc.gov |
| 2,6-Dichlorophenol | Soil Biodegradation nih.govcdc.gov |
| 2,3-Dichlorophenol | Soil Biodegradation nih.gov |
| 1,2-Dichlorobenzene | Soil Biodegradation researchgate.net |
| 1,3-Dichlorobenzene | Soil Biodegradation / Anaerobic Reductive Dechlorination researchgate.netcanada.ca |
| Chlorobenzene Derivatives | Aerobic Degradation with Phosphine nih.gov |
| Phenol Derivatives | Aerobic Degradation with Phosphine nih.gov |
Comparison of Degradation Rates Across Different Halobenzenes
The rate at which this compound degrades in the environment can be compared with other related compounds, such as its isomers and other halobenzenes. The rate is highly dependent on the environmental compartment and the specific degradation mechanism.
In the atmosphere, trichlorobenzenes are primarily degraded by reacting with photochemically generated hydroxyl radicals. cdc.gov The estimated atmospheric half-lives for the three trichlorobenzene isomers differ, with 1,2,3-TCB and 1,2,4-trichlorobenzene (1,2,4-TCB) having an estimated half-life of 38 days, while 1,3,5-trichlorobenzene (B151690) (1,3,5-TCB) has a shorter half-life of 16 days. cdc.gov Generally, the rate of aerobic biodegradation for chlorinated aromatic compounds tends to decrease as the number of chlorine atoms on the benzene ring increases. cdc.gov
Studies using other remediation technologies have also provided comparative degradation rates. For instance, using an electron beam irradiation method, the degradation of several halobenzenes followed the order: bromobenzene (B47551) > 1,2,4-TCB > p-dichlorobenzene > chlorobenzene. nih.gov Another study found first-order degradation rate constants of 0.023 h⁻¹ for 1,2,3-TCB and 0.036 h⁻¹ for 1,2,4-TCB, both corresponding to a calculated half-life of approximately 25 hours under specific experimental conditions. cdc.gov
The following table presents a comparison of degradation rates and half-lives for this compound and other related halobenzenes.
Table 2: Comparative Degradation Rates of Halobenzenes
| Compound | Degradation Process | Rate / Half-Life |
|---|---|---|
| This compound | Atmospheric reaction with hydroxyl radicals | 38 days (estimated half-life) cdc.gov |
| 1,2,4-Trichlorobenzene | Atmospheric reaction with hydroxyl radicals | 38 days (estimated half-life) cdc.gov |
| 1,3,5-Trichlorobenzene | Atmospheric reaction with hydroxyl radicals | 16 days (estimated half-life) cdc.gov |
| This compound | First-order degradation | 25 hours (calculated half-life) cdc.gov |
| 1,2,4-Trichlorobenzene | First-order degradation | 25 hours (calculated half-life) cdc.gov |
| Bromobenzene | Electron beam irradiation | Degrades fastest in this series nih.gov |
| 1,2,4-Trichlorobenzene | Electron beam irradiation | Degrades slower than bromobenzene nih.gov |
| p-Dichlorobenzene | Electron beam irradiation | Degrades slower than 1,2,4-TCB nih.gov |
| Chlorobenzene | Electron beam irradiation | Degrades slowest in this series nih.gov |
Toxicity Assessment of Oxidation By-products
Chlorophenols are generally considered toxic to aquatic life and can cause a range of adverse health effects in humans and animals, including histopathological changes, mutagenicity, and carcinogenicity. researchgate.netnih.govresearchgate.net The liver is a well-established target of chlorophenol toxicity in laboratory animals, with observed effects including increased liver weight, hepatocellular hypertrophy, and necrosis. cdc.govnih.gov
Specific degradation intermediates of 1,2,3-TCB include dichlorophenols and trichlorophenols.
Dichlorophenols (DCPs):
2,3-Dichlorophenol: Accidental ingestion may be harmful, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage. scbt.com It can cause chemical burns in the oral cavity and gastrointestinal tract. scbt.com The oral LD50 in mice is reported as 2,376 mg/kg. cdhfinechemical.comchemicalbook.com
2,6-Dichlorophenol: Chronic exposure may lead to digestive disturbances, nervous disorders, skin eruptions, and damage to the liver and kidney. noaa.gov The oral LD50 in male mice has been reported as 2,198 mg/kg. nih.gov
2,4-Dichlorophenol: This compound may damage the liver and kidneys. nj.gov Repeated exposure can affect the nervous system. nj.gov While not identified as a carcinogen itself, caution is advised as related chlorophenols are carcinogenic. nj.gov
Trichlorophenols (TCPs):
3,4,5-Trichlorophenol: This compound is an irritant of the skin, eyes, nose, and throat. noaa.gov
2,4,6-Trichlorophenol: This isomer has been more extensively studied and is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA). cdc.govcdc.gov Long-term exposure in animal studies caused leukemia in rats and liver cancer in mice. nih.govcdc.gov
The transformation of chlorophenols can sometimes lead to an increase in the toxicity of intermediate compounds. nih.gov Therefore, a complete assessment of the environmental impact of 1,2,3-TCB must consider the toxic properties of its full range of degradation by-products.
Toxicological Research on 1,2,3 Trichlorobenzene
Mechanisms of Toxicity of Trichlorobenzenes
The toxic effects of trichlorobenzenes are largely attributed to their biotransformation into reactive metabolites that can interfere with cellular functions.
The metabolic pathway for many aromatic compounds, including chlorinated benzenes, involves the formation of arene oxide intermediates. nih.govnih.govtaylorandfrancis.com This process is catalyzed by cytochrome P-450 enzymes in the liver. nih.gov These arene oxides are highly reactive electrophilic epoxides formed on the aromatic ring. taylorandfrancis.com They can undergo several transformations, including spontaneous rearrangement to form phenolic metabolites, such as trichlorophenols. nih.govnih.gov
While this pathway has been established for related compounds like chlorobenzene (B131634) and trichloroethylene (B50587), it is the presumed mechanism for the formation of trichlorophenols from 1,2,3-trichlorobenzene (B84244). nih.govnih.gov The formation of these reactive arene oxide intermediates is a critical step in the toxification process, as they can covalently bind to cellular macromolecules, leading to cellular damage. taylorandfrancis.com
Certain chemical compounds can exert toxicity by disrupting mitochondrial function, specifically by acting as uncouplers of oxidative phosphorylation. youtube.com This mechanism involves the dissipation of the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP by ATP synthase. youtube.comnih.gov Uncouplers are typically lipophilic molecules that can transport protons across the membrane, effectively short-circuiting the process and causing the energy from cellular respiration to be released as heat rather than being captured in ATP. youtube.com
While compounds like dinitrophenol and carbonyl cyanide m-chlorophenylhydrazone (CCCP) are classic examples of mitochondrial uncouplers, this mechanism of toxicity is plausible for other chlorinated hydrocarbons. plos.orgresearchgate.net These substances can interfere with the coupling between the electron transport chain and ATP synthesis, leading to a depletion of cellular energy and subsequent mitochondrial dysfunction. nih.gov
A significant mechanism of toxicity for chlorinated benzenes is the covalent binding of their reactive metabolites to essential cellular macromolecules. nih.gov Following metabolic activation by cytochrome P-450, intermediates such as arene oxides can form adducts with proteins, RNA, and DNA. nih.govnih.gov
Studies on chlorobenzene have shown that it binds covalently to proteins and nucleic acids in the liver, kidney, and lungs of rodents. nih.gov Similarly, research on trichloroethylene demonstrated that its metabolites bind to microsomal proteins and exogenous DNA. nih.gov This binding is enhanced by pretreatment with phenobarbital, an inducer of cytochrome P-450 enzymes, which confirms the role of metabolic activation in this process. nih.govnih.gov The alkylation of DNA can lead to genotoxicity, while the binding to proteins can impair their function, leading to cytotoxicity. nih.gov
Trichlorobenzenes are known to induce the activity of hepatic enzymes involved in the metabolism of foreign compounds (xenobiotics). This induction can alter the toxicity of the parent compound or other chemicals. Studies in rats have demonstrated that trichlorobenzene isomers have a strong inducing effect on hepatic microsomal drug-metabolizing enzymes. niph.go.jp
For instance, administration of 1,2,4-trichlorobenzene (B33124) to rats resulted in dose-related increases in the activity of several enzymes, including cytochrome c reductase, cytochrome P-450, and glucuronyltransferase. cdc.gov In a study involving this compound, maternal rats showed a significant increase in hepatic microsomal aminopyrine-N-demethylase activity. ornl.gov The induction of these enzyme systems represents an adaptive response to chemical exposure, but it can also contribute to toxicity by increasing the rate of formation of reactive metabolites. cdc.gov
| Enzyme | Trichlorobenzene Isomer Studied | Observed Effect | Reference |
|---|---|---|---|
| Aminopyrine-N-demethylase | 1,2,3-TCB | Activity Increased | ornl.gov |
| Cytochrome c reductase | 1,2,4-TCB | Activity Increased | cdc.gov |
| Cytochrome P-450 | 1,2,4-TCB | Content Increased | cdc.gov |
| Glucuronyltransferase | 1,2,4-TCB | Activity Increased | cdc.gov |
Exposure to trichlorobenzenes can disrupt the heme biosynthesis pathway. Heme is a critical component of hemoproteins like cytochrome P-450 and hemoglobin. frontierspecialtychemicals.com The rate-limiting enzyme in this pathway is δ-aminolevulinic acid (ALA) synthetase. cdc.gov
Studies have shown that 1,2,4-trichlorobenzene stimulates the activity of both ALA synthetase and heme oxygenase (the rate-limiting enzyme in heme degradation) in the rat liver. jst.go.jp This induction of ALA synthetase by 1,2,4-TCB is consistent with the development of porphyria, a disorder resulting from the buildup of porphyrins. cdc.gov Research suggests this effect may be caused by a metabolite, 2,3,5-trichlorophenyl methyl sulfone. cdc.gov Direct evidence for disruption of this pathway by 1,2,3-TCB comes from a study in rats, where its administration led to increased levels of hepatic uroporphyrin and urinary coproporphyrin, indicating a perturbation in porphyrin metabolism. ornl.gov
Organ-Specific Toxicities
Animal studies have identified several target organs for this compound toxicity, with the liver being a primary site of damage.
In subchronic oral toxicity studies using rats, this compound was shown to cause histopathological changes in the liver and thyroid. ornl.gov Observed liver effects included non-necrotic cell degeneration in the central, midzonal, and periportal regions of the liver lobules. ornl.gov Administration to pregnant rats also resulted in a significant increase in relative liver weight. ornl.gov In an acute study, slight pathology of the liver and spleen was noted, although details were not provided. nih.gov
| Organ | Observed Effect | Reference |
|---|---|---|
| Liver | Non-necrotic cell degeneration; increased relative weight; histopathological changes | ornl.gov |
| Thyroid | Histopathological changes | ornl.gov |
| Spleen | Slight, unspecified pathology | nih.gov |
Liver Toxicity (e.g., Increased Liver Weight, Histopathological Changes)
Exposure to this compound has been demonstrated to induce liver toxicity in animal studies. In acute-duration studies, rats administered 300 mg/kg/day or more of this compound exhibited increases in liver weight. cdc.gov Histopathological examinations of the liver in these animals revealed alterations such as periportal cytoplasmic eosinophilia and variation in the size of hepatocellular nuclei (anisokaryosis). cdc.gov
A subchronic toxicity study where rats were fed diets containing this compound for 13 weeks also identified mild-to-moderate histopathological changes in the liver of male rats at the highest dose.
| Effect | Observation | Study Duration |
|---|---|---|
| Increased Liver Weight | Observed at doses ≥300 mg/kg/day | Acute |
| Histopathological Changes | Periportal cytoplasmic eosinophilia, anisokaryosis | Acute |
| Histopathological Changes | Mild-to-moderate unspecified changes in high-dose males | 13 weeks |
Kidney Toxicity (e.g., Increased Kidney Weight)
Kidney toxicity has also been reported in studies involving this compound. A 13-week dietary study in rats demonstrated that all three isomers of trichlorobenzene, including this compound, led to an increase in the relative kidney weight in male rats. nih.gov
| Compound Isomer | Effect | Study Duration |
|---|---|---|
| This compound | Increased relative kidney weight | 13 weeks |
Thyroid Effects
Research indicates that this compound can affect the thyroid gland. Mild histological changes in the thyroid were reported in pregnant female rats administered the chemical. cdc.gov These alterations were characterized by a reduction in the size of the thyroid follicles and an increase in the height of the epithelial cells, which was also accompanied by cytoplasmic vacuolization. cdc.gov Similar findings were also noted in rats that were dosed with trichlorobenzenes for a period of 13 weeks. cdc.gov
| Effect | Observation | Study Population | Study Duration |
|---|---|---|---|
| Histological Changes | Reduction of follicle size, increased epithelial height, cytoplasmic vacuolization | Pregnant females | Acute |
| Histological Changes | Similar to acute findings | General population | 13 weeks |
Ecotoxicological Studies and Impacts on Organisms
This compound has been shown to be toxic to a range of aquatic organisms, affecting their survival, growth, and population dynamics.
Acute and Chronic Toxicity to Aquatic Biota (e.g., Algae, Crustaceans, Fish)
This compound is classified as very toxic to aquatic organisms. Acute toxicity data reveals its harmful effects across different trophic levels. For the water flea Daphnia magna, a 24-hour EC50 (the concentration at which 50% of the population shows an effect) for behavioral changes was reported as 2000 µg/L. nih.gov Chronic toxicity studies on zebrafish (Danio rerio) demonstrated that this compound influenced reproductive parameters.
| Organism | Endpoint | Value | Reference |
|---|---|---|---|
| Daphnia magna (Water flea) | 24-hour EC50 (behavior) | 2000 µg/L | nih.gov |
| Danio rerio (Zebrafish) | Chronic EC50 (reproduction) | 40 µg/L |
Growth Rate Reduction in Aquatic Species (e.g., Mosquitofish)
Sublethal concentrations of this compound have been shown to negatively impact the growth of aquatic species. A 42-day study on the fry of mosquitofish (Gambusia affinis) found that exposure to this compound led to a reduction in growth rate at concentrations as low as 0.18 µmol/L. nih.gov The study determined the aqueous exposure concentrations that caused a 50% and 10% reduction in growth rate (EC50 and EC10, respectively). nih.gov
| Compound | Lowest Concentration Causing Growth Reduction (µmol/L) | EC50 (µmol/L) | EC10 (µmol/L) |
|---|---|---|---|
| This compound | 0.18 | 0.067 - 3.4 | 0.0042 - 0.32 |
Effects on Natural Phytoplankton Populations
The impact of this compound extends to phytoplankton, the base of many aquatic food webs. A 10-day study on four species of diatoms—Cyclotella meneghiniana, Melosira italica, Melosira varians, and Synedra filiformis—exposed them to 0.3 ppm of this compound. umich.edu The results indicated that the effects were species-dependent and linked to the diel variation in their lipid composition. umich.edu Melosira italica showed the most significant long-term effects, with considerable reductions in cell counts and chlorophyll (B73375) a. umich.edu In contrast, Cyclotella meneghiniana showed slight initial reductions in cell counts but recovered by the end of the experiment. umich.edu The study suggests that the timing of exposure, in relation to the diatom's lipid synthesis cycle, plays a crucial role in the resulting toxicity. umich.edu
| Diatom Species | Observed Effects after 10-day exposure to 0.3 ppm |
|---|---|
| Melosira italica | Demonstrated the most long-term effects; significant reduction in cell counts and chlorophyll a. |
| Synedra filiformis | Reduced cell counts and chlorophyll a when exposure was initiated in the 11th hour of the light period. |
| Melosira varians | Reduced cell counts and chlorophyll a when exposure was initiated in the 8th hour of the light period. |
| Cyclotella meneghiniana | Slightly diminished cell counts initially, but counts were virtually identical to controls by day 10. |
Toxicity to Soil-Dwelling Organisms (e.g., Earthworms, Collembola)
General toxicokinetic studies have been performed on various chlorobenzenes, including some of its isomers, with the earthworm Eisenia andrei. These studies investigated the uptake and elimination of these chemicals in both water and soil environments. nih.govoup.com However, they did not establish specific toxicity thresholds for mortality or reproductive impairment for this compound.
For context, research on a related isomer, 1,2,4-trichlorobenzene, has established its toxicity to earthworms. For example, the 7-day and 14-day LC50 for 1,2,4-trichlorobenzene in Eisenia fetida have been determined, but this data cannot be directly extrapolated to this compound due to differences in the chemical structure of the isomers.
Due to the absence of specific research data, a quantitative analysis of the toxicity of this compound to earthworms and collembola cannot be provided at this time. Further research is required to determine the specific lethal and sublethal effects of this compound on these important soil invertebrates.
Reproductive and Endocrine Disrupting Effects
The potential for this compound to act as a reproductive toxicant or an endocrine disrupting chemical (EDC) has been investigated, though a definitive classification remains elusive.
A developmental toxicity study in Sprague-Dawley rats exposed to this compound via gavage did not find evidence of developmental toxicity. ornl.gov However, maternal toxicity was observed at higher doses. The study identified a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL) for maternal toxicity based on effects such as decreased hemoglobin concentration and histopathological changes in the liver and thyroid. ornl.gov
| Maternal Toxicity of this compound in Rats | |
| Endpoint | Value (mg/kg-day) |
| NOAEL | 150 |
| LOAEL | 300 |
| Data derived from a developmental toxicity study in rats. |
While direct evidence of endocrine disruption by this compound is not established, some research on chlorobenzene mixtures suggests a potential for such effects. A study on Wistar rats exposed to a mixture of hexachlorobenzene (B1673134) and 1,2,4-trichlorobenzene indicated that these substances could alter behavior by affecting the release of vasopressin and oxytocin, which are hormones involved in social behavior and reproduction. endocrine-abstracts.org This suggests a potential mechanism for endocrine disruption, although this has not been specifically confirmed for this compound.
It is important to note that a multigenerational study on the related isomer, 1,2,4-trichlorobenzene, in rats found no impact on fertility. nih.gov That study did, however, observe adrenal gland enlargement, though it concluded that 1,2,4-trichlorobenzene did not exhibit estrogenic activity. nih.gov
Toxicity to Soil Microorganisms at High Concentrations
High concentrations of trichlorobenzenes in soil can be toxic to microbial populations, thereby inhibiting the biodegradation of these compounds. Research has shown that trichlorobenzenes become increasingly toxic to soil microorganisms at concentrations exceeding 50 micrograms per gram (µg/g) of soil. nih.gov
The biodegradation of this compound in soil has been confirmed, but the process is slow. nih.gov The rate of mineralization is influenced by several factors. For instance, anaerobic (low-oxygen) conditions have a negative effect on the breakdown of the compound, while increased temperatures have a positive effect. nih.gov
One study investigated the mineralization rate of 1,2,3- and 1,2,4-trichlorobenzene in soil. At a concentration of 50 µg/g and a temperature of 20°C, this compound was mineralized at a rate of approximately 0.33 to 0.5 nmol per day per 20 g of soil. nih.gov This was slower than the mineralization rate observed for 1,2,4-trichlorobenzene under the same conditions. nih.gov
| Mineralization of Trichlorobenzenes in Soil | |
| Compound | Approximate Mineralization Rate (nmol/day/20g soil) |
| This compound | 0.33 - 0.5 |
| 1,2,4-Trichlorobenzene | 1.0 |
| Data from a study conducted at 20°C with a soil concentration of 50 µg/g. |
The study also identified several primary degradation products of this compound, indicating the metabolic pathways involved in its breakdown by soil microorganisms. nih.govcdc.gov
| Identified Degradation Products of this compound in Soil |
| 3,4,5-trichlorophenol |
| 2,6-dichlorophenol |
| 2,3-dichlorophenol (minor product) |
Analytical Methodologies for 1,2,3 Trichlorobenzene
Sample Preparation and Extraction Techniques
A variety of techniques are employed to extract 1,2,3-trichlorobenzene (B84244) from solid and liquid samples. The choice of method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique to be used.
Liquid extraction is a common technique for isolating this compound from biological and environmental samples. This method involves using an organic solvent to dissolve and separate the analyte from the sample matrix.
For biological materials like blood or adipose tissue, the sample is typically homogenized and extracted with a solvent such as benzene (B151609) or an acetone-hexane mixture. cdc.govnih.gov The extract is then further processed through centrifugation and filtration to remove solid particles. cdc.gov To eliminate potential interferences from the sample matrix, a cleanup step, often using a Florisil® column with hexane as the eluting solvent, is performed before instrumental analysis. cdc.gov This cleanup and fractionation step is essential for obtaining accurate results. Recoveries for trichlorobenzenes from fortified adipose tissue or blood samples using these methods have been reported to be greater than 75%. cdc.gov
In the analysis of plant matter, such as fruits and vegetables, a hexane/acetone (2:1) solvent mixture has been used effectively for extraction, followed by a similar Florisil® column cleanup. cdc.gov
Table 1: Liquid Extraction Methods for Trichlorobenzene Analysis
| Sample Matrix | Extraction Solvent | Cleanup Method | Average Recovery |
|---|---|---|---|
| Adipose Tissue, Blood | Benzene or Acetone/Hexane | Florisil® column with hexane elution | >75% cdc.gov |
| Fruits and Vegetables | Hexane/Acetone (2:1) | Florisil® column | >75% cdc.gov |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a standard method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. It is a widely used technique for the determination of organic compounds like trichlorobenzenes in aqueous samples. tandfonline.com
In the analysis of fish samples, a combined saponification and liquid-liquid extraction (S-LLE) method has been evaluated using n-pentane as the extraction solvent. nih.gov This approach was found to be suitable for detecting trichlorobenzenes at concentrations typically found in marine life (approximately 1 ng/g). nih.gov For this compound specifically, the recovery was significantly lower in the absence of the fish matrix, suggesting that components of the tissue, such as proteins and glycerides, may play a role in preventing the decomposition of the analyte during the process. nih.gov
Table 2: Performance of Saponification-Liquid-Liquid Extraction (S-LLE) for Trichlorobenzenes in Fish Tissue
| Analyte | Matrix | Extraction Solvent | Recovery |
|---|---|---|---|
| This compound | Without Fish | n-Pentane | 31.0 +/- 3.9% nih.gov |
| 1,2,4-Trichlorobenzene (B33124) | With Fish | n-Pentane | 93.5 +/- 4.9% nih.gov |
Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)
Solid-phase extraction (SPE) is a sample preparation technique that has gained popularity as an alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. sigmaaldrich.com SPE involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent. sigmaaldrich.com
For the analysis of trichlorobenzenes in water, SPE cartridges containing cyanopropyl-bonded porous silica have proven effective. tandfonline.comtandfonline.com The analytes are adsorbed onto the cartridge and subsequently desorbed with a solvent like carbon disulfide or pentane. tandfonline.com This method yields high recoveries (≥90%) for trichlorobenzene concentrations in the 1–15 ppb range. tandfonline.com
Solid-phase microextraction (SPME) is a related, solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. It is recognized as a viable method for preparing samples for the analysis of trichlorobenzenes. tandfonline.com
Table 3: Solid-Phase Extraction of Trichlorobenzenes from Water
| Adsorbent | Elution Solvent | Analyte Concentration | Recovery | Detection Limit |
|---|
Soxhlet Extraction
Soxhlet extraction is a classic and exhaustive technique used for extracting nonvolatile and semivolatile organic compounds from solid materials. epa.govepa.gov The method, detailed in EPA Method 3540C, involves continuously washing the solid sample with a distilled solvent. epa.gov The sample, typically mixed with a drying agent like anhydrous sodium sulfate (B86663), is placed in a thimble within the Soxhlet apparatus. epa.gov The solvent is heated, vaporizes, condenses, and drips onto the sample, ensuring intimate contact and efficient extraction over a period of 16-24 hours. epa.gov
This method is applicable to a wide range of solid matrices, including soils, sludges, and wastes, for the isolation of water-insoluble or slightly water-soluble organics like this compound. epa.govepa.gov It has also been applied to the analysis of trichlorobenzenes in fruits and vegetables, using a hexane/acetone mixture as the solvent. cdc.gov
Table 4: EPA Method 3540C - Soxhlet Extraction Parameters
| Parameter | Specification |
|---|---|
| Application | Nonvolatile and semivolatile organics from solids (soils, sludges, wastes) epa.gov |
| Sample Preparation | Mix with anhydrous sodium sulfate epa.gov |
| Apparatus | Soxhlet extractor with 500-mL round bottom flask epa.gov |
| Extraction Time | 16 - 24 hours epa.gov |
Ultrasonic Extraction
Ultrasonic-assisted extraction, or sonication, utilizes high-frequency sound waves to facilitate the extraction of analytes from a sample matrix into a solvent. A novel approach combining ultrasonic-assisted water extraction (UAWE) with solvent bar microextraction (SBME) has been developed for determining chlorobenzenes, including this compound, in soil samples. nih.gov
In this method, a soil sample is sonicated with ultrapure water. nih.gov The resulting extract is then subjected to SBME, where a solvent bar containing 1-octanol is placed in the soil slurry to enrich the target compounds. nih.gov This two-step process demonstrated high relative recoveries, ranging from 93% to 105% for various chlorobenzenes, which surpassed the levels achieved with conventional Soxhlet extraction. nih.gov
Table 5: Performance of Ultrasonic-Assisted Water Extraction (UAWE) for Chlorobenzenes in Soil
| Analyte | Relative Recovery | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|
Data from a study on spiked soil samples. nih.gov
Purge and Trap Methods
Purge and trap is the most widely used technique for the analysis of volatile organic compounds (VOCs), including this compound, in water, soil, and air samples. cdc.gov The method involves bubbling an inert gas (purging) through the sample, which strips the volatile compounds from the matrix. These compounds are then carried by the gas stream onto an adsorbent trap. epa.gov After purging is complete, the trap is rapidly heated, desorbing the analytes into the carrier gas stream of a gas chromatograph for separation and detection. clu-in.org
This methodology is outlined in various EPA methods, such as Method 5035 for sample preparation and Method 8260B for analysis. cdc.gov For aqueous samples, EPA Method 524.3 allows for variations in purge flow rates and times. srainstruments.com The trap material is often a combination of Tenax®, silica gel, and charcoal, which can be optimized depending on the target analytes. clu-in.org Purge-and-trap methods can achieve low detection limits, typically less than 1 ppb for trichlorobenzenes in water, soil, and sediment. cdc.gov
Table 6: Typical Purge and Trap System Parameters
Instrumental Analysis Techniques
Gas chromatography (GC) is the most frequently utilized analytical technique for the separation and quantification of this compound. cdc.govcdc.gov Its coupling with various sensitive detectors allows for precise measurements even at trace levels. Additionally, High-Performance Liquid Chromatography (HPLC) presents a viable alternative for its analysis.
GC-based methods are standard for the analysis of trichlorobenzenes. cdc.gov The choice of detector is crucial and is typically dictated by the sample matrix, required sensitivity, and the need for confirmatory analysis.
Gas chromatography coupled with an electron capture detector (GC-ECD) is a widely used and cost-effective method for analyzing halogenated compounds like this compound. cdc.gov The ECD is highly sensitive to electrophilic substances, making it particularly suitable for detecting chlorinated hydrocarbons. cdc.gov This technique has been successfully applied to a variety of matrices, including biological tissues and environmental samples. cdc.gov For instance, in the analysis of blood and adipose tissue, GC-ECD can achieve detection limits in the nanogram per gram (ng/g) range. cdc.gov A described method for fruits and vegetables reported recoveries exceeding 75% with detection limits in the sub-ppb range. cdc.gov However, a limitation of ECD is that compound identification is based solely on retention time, which can be susceptible to interference from other co-eluting compounds. cdc.gov
The Flame Ionization Detector (FID) is another common detector used with gas chromatography for the analysis of organic compounds, including chlorobenzenes. cdc.gov While generally less sensitive to halogenated compounds than an ECD, the GC-FID method is robust and effective for quantitative analysis, particularly at higher concentrations. measurlabs.com A method for determining chlorobenzene (B131634) isomers in methanogenic batch cultures utilized a Hewlett Packard 5890 gas chromatograph with an FID. The analysis employed a thick film megabore column and a specific temperature program to achieve good separation of all chlorobenzene isomers. For quantitative analysis, recovery values for most analytes at a 10 µg/mL concentration level were reported to be better than 75%. The direct analysis of aqueous samples by GC-FID can be challenging due to the adverse effects of water on the detector's performance, though methods involving solvent addition (e.g., methanol) have been developed to mitigate these issues. nih.gov
For unambiguous identification and confirmation, gas chromatography is often coupled with a mass spectrometer (GC-MS). cdc.gov This combination provides highly specific identification based on the mass spectrum of the compound, in addition to its retention time. cdc.gov Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity, allowing for the detection of trace levels of this compound. cdc.gov U.S. EPA Method 1625, for example, uses GC/MS to analyze this compound in water, with a stated detection limit of 10 µg/L. nih.gov Another method, ASTM D5790, is validated for drinking water, wastewater, and groundwater, offering a detection limit of 0.24 µg/L. nih.gov The use of tandem mass spectrometry (MS/MS) further increases selectivity and can be used for complex sample matrices like estuarine biota tissue, achieving detection limits as low as 20 picograms. nih.gov
High-Performance Liquid Chromatography (HPLC) offers an alternative to GC for the analysis of this compound. A reverse-phase (RP) HPLC method has been developed for its separation. measurlabs.com This method can be performed with simple conditions, utilizing a mobile phase composed of acetonitrile (MeCN), water, and an acid like phosphoric acid. measurlabs.com For applications requiring mass spectrometric detection, the phosphoric acid can be replaced with a more volatile acid, such as formic acid, to ensure compatibility. measurlabs.com
Gas Chromatography (GC) with Various Detectors
Detection and Quantification in Various Matrices
Validated analytical methods are available for detecting and quantifying this compound in a wide array of matrices. cdc.gov Sample preparation is a critical step and often involves extraction and cleanup to remove interfering substances from the matrix before instrumental analysis. cdc.gov
Biological Matrices : Trichlorobenzenes are commonly analyzed in blood, adipose tissue, and breath samples. cdc.gov Preparation of blood or tissue samples typically involves homogenization, solvent extraction (e.g., with benzene), centrifugation, and filtration. cdc.gov Cleanup steps using materials like Florisil® columns may be employed to reduce matrix interference. cdc.gov
Environmental Matrices : Methods have been established for air, water, soil, and sediment. cdc.gov
Water : Analysis in drinking water, wastewater, and groundwater is common, with methods like EPA 1625 and ASTM D5790 specifying GC/MS for detection. nih.gov Sample preparation can involve liquid-liquid extraction with a solvent such as methylene chloride. epa.gov
Air : NIOSH Method 5517 details the analysis of ambient air, where samples are collected on a charcoal tube or Tenax® GC cartridge, followed by desorption and analysis using GC-ECD. cdc.gov
Soil and Sediment : Detection limits in soil and sediment are generally below 1 ppb. cdc.gov Sample preparation often involves purge-and-trap methods, such as EPA Method 5035. cdc.gov
Biota : Methods have been developed for determining trichlorobenzenes in fish tissue, utilizing techniques like microwave-assisted extraction (MAE) followed by GC-ECD analysis. nih.gov
Table 1: Selected Analytical Methods for this compound
| Analytical Method | Matrix | Sample Preparation | Detection Limit | Percent Recovery | Reference |
|---|---|---|---|---|---|
| GC/ECD and GC/MS | Blood | Homogenized with benzene, centrifuged, filtered | 1.17 ng/g | 75-90% | cdc.gov |
| GC/ECD and GC/MS | Adipose tissue | Homogenized with benzene, centrifuged, filtered with glass wool | 1.68 ng/g | 79-95% | cdc.gov |
| GC/MS (EPA-EAD 1625) | Water | Not specified | 10 µg/L | Not specified | nih.gov |
| GC/MS (ASTM D5790) | Drinking water, wastewater, ground water | Not specified | 0.24 µg/L | Not specified | nih.gov |
| GC-ECD (NIOSH 5517) | Air | Adsorption onto charcoal tube or Tenax® GC cartridge, ultrasonic desorption | 0.001 µg/mL (in hexane) | Not specified | cdc.gov |
| GC-ECD | Fruits and Vegetables | Soxhlet extraction (hexane/acetone), Florisil® column cleanup | Sub-ppb range | >75% | cdc.gov |
Biological Samples (e.g., Blood, Urine, Adipose Tissue, Exhaled Breath)
The analysis of this compound in biological samples is essential for monitoring human exposure. Gas chromatography is the primary analytical technique employed for these matrices.
Blood: For the analysis of this compound in blood, sample preparation typically involves homogenization and extraction with a solvent like benzene or hexane, followed by centrifugation and filtration cdc.gov. To minimize interference from the biological matrix, a cleanup step using a Florisil® column may be employed cdc.gov. An alternative approach is the purge-and-trap method, where the blood sample is warmed while an inert gas is passed over it. The volatilized this compound is then trapped on a sorbent material like Tenax® and subsequently analyzed by GC/MS or GC/ECD cdc.gov.
Urine: The determination of chlorobenzenes in human urine can be achieved through carbon tetrachloride extraction, followed by silica gel column chromatography and concentration using a Kuderna-Danish concentrator. Analysis is then performed by GC with photoionization detection nih.gov.
Adipose Tissue: Similar to blood, adipose tissue samples are typically homogenized and extracted with a solvent such as benzene. The extract is then centrifuged and filtered to remove particulate matter before GC analysis cdc.gov.
Exhaled Breath: Analysis of exhaled breath provides a non-invasive method for assessing recent exposure. Breath samples are collected on a Tenax® GC cartridge, dried with calcium sulfate, and then thermally desorbed into a GC/MS system for analysis cdc.gov.
| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit | Percent Recovery |
| Blood | Homogenization with benzene, centrifugation, filtration | GC/ECD and GC/MS | 1.17 ng/g | 75-90% |
| Blood | Purge-and-trap with Tenax® cartridge | GC/MS | 3 ng/L | 80% |
| Urine | Carbon tetrachloride extraction, silica gel column chromatography | GC with Photoionization Detection | Not specified | 83% |
| Adipose Tissue | Homogenization with benzene, centrifugation, filtration | GC/ECD and GC/MS | 1.68 ng/g | 79-95% |
| Exhaled Breath | Collection on Tenax® tubes, thermal desorption | GC/MS | Not Reported | Not Reported |
Environmental Samples (e.g., Air, Water, Soil, Sediment)
Monitoring this compound in environmental compartments is vital for understanding its fate and transport. Validated methods from agencies like the U.S. Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH) are commonly used.
Air: For ambient air analysis, NIOSH Method 5517 involves collecting air samples using a sampling pump with a charcoal tube or Tenax® GC cartridge. The adsorbed this compound is then desorbed using ultrasonic extraction and analyzed by GC/ECD cdc.gov. Another approach involves collecting air in canisters, which offers advantages such as time-integrated sampling and ease of storage and transport cdc.gov. A study on workplace air utilized sampling tubes with a glass fiber filter and activated carbon, followed by desorption with carbon disulfide and analysis by GC-ECD nih.gov.
Water: The analysis of this compound in water often employs purge-and-trap methods, such as EPA Method 5035, in conjunction with GC/MS analysis (EPA Method 8260B) cdc.gov. A standard method involves extraction with hexane followed by capillary column gas-liquid chromatography with electron capture detection who.int. EPA Method 502.2, which uses gas chromatography with photoionization and electrolytic conductivity detectors, is suitable for drinking water analysis nih.gov.
Soil and Sediment: For soil and sediment samples, purge-and-trap methods are also commonly used for sample preparation before GC/MS analysis cdc.gov.
| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit |
| Air | Adsorption on charcoal tube or Tenax® GC cartridge, ultrasonic desorption | GC/ECD | Low ppbv range |
| Workplace Air | Capture on glass fiber filter and activated carbon, solvent desorption | GC-ECD | 0.81 µg/m³ (minimum quantification concentration) |
| Water | Purge-and-trap (e.g., EPA Method 5035) | GC/MS (e.g., EPA Method 8260B) | <1 ppb |
| Drinking Water | Hexane extraction | Capillary column GC-ECD | ~0.1 µg/L |
| Drinking Water | Not specified | GC with photoionization and electrolytic conductivity detectors (EPA Method 502.2) | 0.03 µg/L |
| Soil | Purge-and-trap | GC/MS | <1 ppb |
| Sediment | Purge-and-trap | GC/MS | <1 ppb |
Food Samples
The analysis of this compound in food is important for assessing dietary exposure. Gas chromatography is the preferred analytical technique for the volatile and low molecular weight nature of trichlorobenzenes d-nb.info.
Common extraction methods for food matrices include liquid extraction, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME) d-nb.info. Ultrasonic extraction is also utilized for eluting the compound from food samples d-nb.info. For the analysis of fruits and vegetables, Soxhlet extraction with a hexane/acetone mixture followed by cleanup with a Florisil® column has been described cdc.gov. In the analysis of fish, microwave-assisted extraction (MAE) and saponification followed by liquid-liquid extraction (S-LLE) have been evaluated, with n-pentane as the extraction solvent nih.gov.
| Sample Matrix | Preparation Method | Analytical Method |
| Fruits and Vegetables | Soxhlet extraction with hexane/acetone, Florisil® column cleanup | GC/ECD |
| Fish | Microwave-assisted extraction (MAE) or Saponification and liquid-liquid extraction (S-LLE) with n-pentane | GC-ECD |
Quality Control and Validation Parameters
To ensure the reliability of analytical data, stringent quality control and validation procedures are necessary.
Detection Limits and Quantitation Limits
The method detection limit (MDL) is a critical parameter that defines the lowest concentration of an analyte that can be reliably distinguished from background noise. For this compound, MDLs are dependent on the matrix, instrumentation, and specific method used.
In biological samples, detection limits are typically in the nanogram per gram (ng/g) range cdc.gov. For environmental samples, detection limits in water, soil, and sediment are generally below 1 part per billion (ppb) cdc.gov. In air, detection limits are typically in the low parts per billion by volume (ppbv) range cdc.gov. For workplace air, a minimum quantification concentration of 0.81 µg/m³ has been reported nih.gov.
Percent Recovery
Percent recovery is a measure of the efficiency of an analytical method, determined by analyzing a sample to which a known amount of the analyte has been added. For the analysis of trichlorobenzenes in fortified adipose tissue or blood, average recoveries have been reported to exceed 75% cdc.gov. Specifically, recoveries for this compound in blood have been reported to be between 75% and 90%, and in adipose tissue between 79% and 95% cdc.gov. A method for urine analysis reported a recovery of 83% nih.gov. In the analysis of fruits and vegetables, recoveries in fortified samples exceeded 75% cdc.gov. For fish analysis using saponification and liquid-liquid extraction, the recovery for this compound was found to be 31.0+/-3.9% in the absence of fish tissue, with the presence of tissue improving recovery nih.gov.
Reference Standards and Calibration
Accurate quantification of this compound relies on the use of certified reference standards for instrument calibration. These standards are materials with a well-characterized and certified concentration of the analyte. Calibration involves creating a series of solutions with known concentrations of the reference standard and analyzing them to generate a calibration curve. The concentration of this compound in unknown samples is then determined by comparing their analytical response to this curve. The use of a minimum of three calibration solutions is typically required to calibrate a range of a factor of 20 in concentration epa.gov.
Computational Chemistry and Modeling of 1,2,3 Trichlorobenzene
Molecular Structure and Conformation Studies
Crystal Structure Analysis (e.g., Neutron Diffraction)
The crystal structure of 1,2,3-trichlorobenzene (B84244) has been determined using neutron diffraction techniques. iucr.org Studies have revealed that it crystallizes in a monoclinic system with the space group P21/c. iucr.orgepa.gov At room temperature (295 K), the unit cell parameters have been determined as a = 12.66 (1) Å, b = 8.258 (3) Å, c = 15.05 (2) Å, and β = 114.42 (5)°. iucr.org The unit cell contains eight molecules, with two symmetry-unrelated molecules in the asymmetric unit. iucr.orgepa.gov Neutron diffraction studies conducted at lower temperatures (158 K) showed no significant changes in the crystal structure, indicating the absence of phase transitions or molecular disorder within this temperature range. epa.gov
Interactive Data Table: Crystal Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.66 (1) |
| b (Å) | 8.258 (3) |
| c (Å) | 15.05 (2) |
| β (°) | 114.42 (5) |
| Z (molecules per unit cell) | 8 |
| Temperature (K) | 298 |
Molecular Symmetry and Distortion in Crystalline State
In its free state, the this compound molecule is expected to have 2mm symmetry. iucr.org However, within the crystalline state, refinements of the neutron diffraction data have indicated some distortion of the molecules from this ideal symmetry. iucr.org The presence of two crystallographically independent molecules in the asymmetric unit allows for a detailed analysis of these distortions. iucr.orgepa.gov One of the two molecules has been shown to be significantly distorted, while the other more closely retains the symmetry of the free-state molecule. iucr.org This suggests that intermolecular forces within the crystal lattice play a role in altering the molecular conformation.
Computational Approaches to Environmental Fate and Degradation
Density Functional Theory (DFT) Calculations for Degradation Pathways
Density Functional Theory (DFT) has been employed to investigate the degradation pathways of chlorinated benzenes. While specific DFT studies focusing solely on this compound are not extensively detailed in the provided search results, the principles can be inferred from studies on related compounds. For instance, DFT calculations have been used to explore the reaction pathways for the conversion of chlorobenzene (B131634) to p-chlorophenol, indicating that metal-oxo species can activate C-H bonds. researchgate.net Such theoretical studies are valuable for understanding the catalytic functions in C-H bond activation and the formation of metal-carbon bonds during degradation processes. researchgate.net The degradation of this compound by phosphinate under aerobic conditions has been observed to produce chlorobenzene derivatives, phenol (B47542) derivatives, and carbon dioxide, suggesting complex reaction pathways that could be elucidated with DFT. nii.ac.jp
Modeling of Reductive Dechlorination Mechanisms
The reductive dechlorination of this compound is a key degradation pathway, particularly under anaerobic conditions. Modeling of these mechanisms often involves understanding the enzymatic processes in microorganisms. For example, in Dehalococcoides sp. strain CBDB1, the reductive dehalogenase activity for this compound has been localized to the cell membrane. nih.gov The process is believed to involve a corrinoid cofactor. nih.gov Mechanistic models for the reductive dechlorination of similar compounds, like polychlorinated biphenyls (PCBs), have been developed using quantum chemical calculations. These models suggest a B12-catalyzed process that starts with the formation of a reactant complex, followed by a proton-coupled two-electron transfer and a subsequent single-electron transfer. rsc.org In other systems, the reductive dechlorination of 1,3,5-trichlorobenzene (B151690) has been modeled as a series of consecutive Grignard-Zerewitinoff reactions. cabidigitallibrary.orgresearchgate.net A bacterial mixed culture has been shown to use formate (B1220265) as a direct electron donor for the reductive dechlorination of trichlorobenzenes. nih.gov
Prediction of Environmental Behavior and Partitioning
Computational models are used to predict the environmental partitioning of chemicals like this compound. Partition coefficients, such as the octanol-water partition coefficient (Kow), are crucial parameters for these models. researchgate.net These coefficients help in estimating the distribution of a chemical between different environmental compartments like water, soil, and biota. researchgate.netca.gov Various software packages and quantitative structure-activity relationship (QSAR) methods are used to estimate these parameters when experimental data are unavailable. ca.govethz.chnih.gov For instance, models like EPI Suite, SPARC, and COSMOtherm are used to predict properties like vapor pressure, air-water partition constant (Kaw), and Kow. ethz.chnih.gov The accuracy of these predictive models can vary, and they are essential tools in environmental risk assessment. ethz.chnih.gov
Quantitative Structure-Activity Relationships (QSARs)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or environmental activity. For this compound, QSARs are instrumental in forecasting its toxic effects on various ecosystems.
The ecotoxicity of this compound to soil-dwelling organisms has been a focal point of QSAR studies. These models are essential for environmental risk assessment, providing predictive data without the need for extensive and ethically complex animal testing.
Research has demonstrated that the toxicity of chlorobenzenes, including the 1,2,3-isomer, to soil invertebrates is strongly correlated with their lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (log Kow). This relationship forms the basis of many QSAR models for this class of compounds. For instance, studies on the toxicity of various chlorobenzenes to the springtail Folsomia candida have successfully developed QSARs based on log Kow to predict the effective concentrations causing 10% (EC10) and 50% (EC50) reduction in reproduction. nih.govresearchgate.net
While a specific, universally adopted QSAR equation for the toxicity of this compound to all soil organisms is not singularly defined in the literature, the general form of such relationships for non-polar narcotics like chlorobenzenes is often linear. The toxicity is typically expressed as the inverse of the concentration that causes a specific effect (e.g., 1/LC50 or 1/EC50) and is modeled as a function of log Kow.
The development of these QSARs often involves compiling toxicity data from laboratory experiments and correlating it with calculated molecular descriptors. For chlorobenzenes, their toxicity is often attributed to baseline toxicity or narcosis, where the compound's accumulation in the lipid membranes of organisms disrupts normal physiological functions. This mechanism is well-described by lipophilicity, reinforcing the utility of log Kow as a primary descriptor in QSAR models.
Table 1: Ecotoxicity Data for a Series of Chlorinated Benzenes on Folsomia candida in OECD Artificial Soil This table is interactive. Users can sort the data by clicking on the column headers.
| Compound | log Kow | EC10 (mg/kg) | EC50 (mg/kg) |
| 1,2-Dichlorobenzene (B45396) | 3.38 | 10.5 | 25.7 |
| 1,3-Dichlorobenzene (B1664543) | 3.38 | 12.9 | 31.6 |
| 1,4-Dichlorobenzene | 3.37 | 11.2 | 28.2 |
| This compound | 4.04 | 2.5 | 8.9 |
| 1,2,4-Trichlorobenzene (B33124) | 4.02 | 3.2 | 10.2 |
| 1,3,5-Trichlorobenzene | 4.02 | 4.1 | 12.6 |
| 1,2,3,4-Tetrachlorobenzene | 4.55 | 1.1 | 4.5 |
| 1,2,4,5-Tetrachlorobenzene | 4.53 | 1.3 | 5.2 |
| Pentachlorobenzene (B41901) | 5.03 | 0.4 | 2.1 |
Data sourced from studies on the toxicity of chlorinated benzenes to Folsomia candida.
Molecular Dynamics Simulations (Implicit)
Molecular dynamics (MD) simulations provide a computational microscope to observe the motion and interactions of atoms and molecules over time. The use of implicit solvent models in these simulations is a computationally efficient method to approximate the effects of the solvent environment without the high computational cost of explicitly representing every solvent molecule.
For a relatively small and non-polar molecule like this compound, implicit solvent MD simulations can effectively explore its conformational space and dynamic behavior. These simulations treat the solvent as a continuous medium with specific dielectric properties, which influences the electrostatic interactions of the solute.
While extensive, specific research detailing implicit solvent MD simulations solely focused on the conformational analysis of this compound is not widely available in public literature, the methodologies are well-established. Such a simulation would typically involve:
Force Field Parameterization: Assigning a set of parameters (a force field) that define the potential energy of the system based on the positions of its atoms. For this compound, force fields like the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) would be appropriate.
System Setup: Placing the this compound molecule in a simulation box and defining the implicit solvent model to be used, such as the Generalized Born (GB) model or the Poisson-Boltzmann (PB) model. These models account for the electrostatic screening effect of the solvent.
Simulation: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the molecule to explore its various conformations.
Regulatory Frameworks and Guidelines for 1,2,3 Trichlorobenzene
International Regulations and Agreements
The OSPAR Commission, a body for the protection of the marine environment of the North-East Atlantic, identified the three isomers of trichlorobenzene (TCB), including 1,2,3-TCB, as chemicals for priority action in June 2000. ospar.org This prioritization was based on their intrinsic properties, significant production and use volumes, and their detection in surface waters. ospar.org Trichlorobenzenes were placed on the OSPAR List of Chemicals for Priority Action (LCPA), which targets substances that are toxic, persistent, and liable to bioaccumulate (PBT). diva-portal.org
A key action under OSPAR was the development of a background document on trichlorobenzenes, last updated in 2005, which reviews the risks associated with these substances. diva-portal.org A subsequent review statement on this document was adopted in 2010. ospar.org Although considered hazardous, trichlorobenzenes are now in a group of substances deemed sufficiently regulated, and no additional OSPAR actions are currently prioritized. diva-portal.org The selection process for the LCPA involves a dynamic mechanism (DYNAMEC) that screens, ranks, and prioritizes substances based on their hazardous properties. diva-portal.orgcdc.gov
Table 1: OSPAR Commission Timeline for Trichlorobenzenes
| Year | Action |
|---|---|
| 2000 | Selected as a chemical for priority action. ospar.org |
| 2005 | OSPAR background document on trichlorobenzenes updated. diva-portal.orgospar.org |
The European Union's Water Framework Directive (WFD) (2000/60/EC) establishes a framework for the protection of all water bodies, including inland surface waters, transitional waters, coastal waters, and groundwater. subsportplus.eucoastalwiki.org A central element of the WFD is the identification of "priority substances" that pose a significant risk to or via the aquatic environment. subsportplus.eu
Trichlorobenzenes, as a group of isomers including 1,2,3-Trichlorobenzene (B84244), are designated as one of the original 33 priority substances under the WFD. coastalwiki.orgalsglobal.eu This list was first established by Decision 2455/2001/EC and has been updated by subsequent directives, including the Priority Substances Directive (2008/105/EC) and Directive 2013/39/EU, which also set Environmental Quality Standards (EQS) for these substances in surface waters. subsportplus.eualsglobal.eu The objective for priority substances is the progressive reduction of discharges, emissions, and losses. coastalwiki.org
Table 2: EU Environmental Quality Standards (EQS) for Trichlorobenzenes
| Parameter | Value (µg/l) | Water Body |
|---|---|---|
| Annual Average (AA-EQS) | 0.4 | Inland Surface Waters |
| Maximum Allowable Concentration (MAC-EQS) | 0.4 | Inland Surface Waters |
| Annual Average (AA-EQS) | 0.4 | Other Surface Waters |
| Maximum Allowable Concentration (MAC-EQS) | 0.4 | Other Surface Waters |
Note: Standards apply to the total concentration of all isomers.
The United Nations Economic Commission for Europe (UNECE) Protocol on Pollutant Release and Transfer Registers (PRTRs), known as the Kyiv Protocol, is an international agreement with the objective of enhancing public access to environmental information. un.orgunece.org It requires parties to establish nationwide PRTRs that are publicly accessible inventories of pollution from industrial sites and other sources. unece.org
The European Union implements the Kyiv Protocol through the European Pollutant Release and Transfer Register (E-PRTR) Regulation (EC) No 166/2006. europa.euoecd.org The E-PRTR is a public register containing data on the release of pollutants to air, water, and land from industrial facilities across the EU. europa.eu "Trichlorobenzenes" (all isomers) are listed as a pollutant in Annex II of the E-PRTR regulation. Operators of facilities undertaking specific industrial activities must report releases of trichlorobenzenes if they exceed a certain threshold.
Table 3: E-PRTR Reporting Thresholds for Trichlorobenzenes
| Medium | Threshold ( kg/year ) |
|---|---|
| Air | 10 |
| Water | 1 |
The World Health Organization (WHO) publishes guidelines for drinking-water quality that serve as a basis for regulation and standard-setting worldwide. oriongmp.com In its assessment, the WHO considered the three isomers of trichlorobenzene. who.int
The WHO has not established a formal guideline value for total trichlorobenzenes in drinking water. who.int This decision is based on the fact that TCBs are typically found in drinking water at concentrations well below those that would be of concern to human health. who.int While a health-based value of 20 µg/l for total TCBs was calculated, it was not formalized as a guideline. who.int This calculated value is based on liver toxicity observed in a 13-week rat study. who.intwho.int It was also noted that this health-based value is higher than the lowest reported odour threshold for TCBs in water, which is 5 µg/l for the 1,2,4-isomer. who.intwho.int
Table 4: WHO Health-Based Value Calculation for Total Trichlorobenzenes
| Basis | Value |
|---|---|
| Health-Based Value (not a formal guideline) | 20 µg/l who.int |
| Basis for Value | Liver toxicity in a 13-week rat study who.int |
National Regulations and Guidelines (e.g., USA, Canada, EU)
In the United States, this compound is regulated under several environmental statutes administered by the U.S. Environmental Protection Agency (EPA).
Notably, it is subject to regulation under the Clean Air Act (CAA). The EPA's Substance Registry Services (SRS) indicates that this compound is listed under CAA Section 111 (Standards of Performance for New Stationary Sources) and CAA Section 112 (National Emission Standards for Hazardous Air Pollutants). epa.gov While the initial list of 189 Hazardous Air Pollutants (HAPs) under the CAA specifically named 1,2,4-Trichlorobenzene (B33124), the broader category of "Trichlorobenzene" is often considered in regulatory contexts. cdc.govepa.gov The SRS confirms that "Trichlorobenzene (1,2,3-)" is tracked under the CAA's Hazardous Organic NESHAP (HON) regulations. epa.gov HAPs are pollutants known or suspected to cause cancer or other serious health effects. cdc.gov
Table 5: U.S. EPA Regulatory Tracking for this compound
| Statute / Program | Specific List / Regulation | Status |
|---|---|---|
| Clean Air Act (CAA) | Section 111 | Approved epa.gov |
| Clean Air Act (CAA) | Section 112(b) HON | Reviewed epa.gov |
| Toxic Substances Control Act (TSCA) | TSCA Inventory | Active epa.gov |
Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits
The U.S. Occupational Safety and Health Administration (OSHA) has not established a specific Permissible Exposure Limit (PEL) for this compound. coleparmer.com While PELs exist for the isomer 1,2,4-Trichlorobenzene, which has a ceiling limit of 5 ppm (40 mg/m³), there are no such final PELs listed for the 1,2,3-isomer. coleparmer.comosha.gov Facilities that store or use this material are advised to have safety measures like eyewash stations and safety showers and to use adequate ventilation to maintain low airborne concentrations. t3db.ca
European Chemicals Agency (ECHA) REACH Regulation
Under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in Europe, this compound is a registered substance. nih.govguidechem.com The European Chemicals Agency (ECHA) maintains a registration dossier for it, indicating that companies manufacturing or importing the substance have submitted data on its properties and uses. guidechem.com The substance is classified with hazard statements for being harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410). wikipedia.org The REACH framework aims to ensure that the risks associated with chemical substances are managed appropriately. For example, the regulation has been shown to be effective in significantly reducing the use of other hazardous chlorinated compounds like Trichloroethylene (B50587). actagroup.com
Canadian Environmental Protection Act (CEPA) Guidelines and TDIs
Under the Canadian Environmental Protection Act (CEPA), this compound was assessed as a Priority Substance. tera.orgpublications.gc.ca Based on toxicological data from laboratory animal studies, a conservative Tolerable Daily Intake (TDI) was established. The TDI is the estimated daily intake to which a person can be exposed over a lifetime without an appreciable risk of deleterious effects. canada.ca
For this compound, the TDI was derived from a subchronic study in rats, which identified a No-Observed-Adverse-Effect Level (NOAEL) of 7.7 mg/kg of body weight per day. canada.cawho.int Health Canada has estimated that the total daily average intakes for the general population are approximately 2 to 23 times less than this conservative TDI. canada.caepa.gov
Table 1: Canadian Environmental Protection Act (CEPA) Guideline for this compound
| Parameter | Value | Basis |
| Tolerable Daily Intake (TDI) | 7.7 mg/kg bw/day (NOAEL) | Based on a subchronic oral toxicity study in rats. canada.cawho.int |
Drinking Water Guidelines (e.g., Aesthetic and Health-Based Values)
Several international bodies have set guidelines for trichlorobenzenes in drinking water, considering both health and aesthetic (taste and odor) factors.
World Health Organization (WHO): The WHO has not established a formal health-based guideline value for trichlorobenzenes because they are typically found in drinking water at concentrations well below those at which toxic effects might occur. who.intnih.gov However, a health-based value of 20 µg/L can be calculated for each isomer, which would also apply to total trichlorobenzenes. who.int This value is higher than the reported odor threshold for 1,2,3-TCB, which is 10 µg/L. who.int
Australian Drinking Water Guidelines: These guidelines recommend a value based on aesthetic considerations. The concentration of trichlorobenzenes, individually or in total, should not exceed 0.005 mg/L (5 µg/L) to avoid issues with taste and odor. nhmrc.gov.au A health-based guideline value of 0.03 mg/L (30 µg/L) is also noted, which is significantly higher than the aesthetic limit. nhmrc.gov.au
United States Environmental Protection Agency (EPA): The EPA has not set a specific Maximum Contaminant Level (MCL) for this compound in its National Primary Drinking Water Regulations. However, it has established an MCL for the 1,2,4-isomer. epa.gov
Canada: In Canada, an interim water quality guideline for the protection of freshwater aquatic life has been set at 8.0 µg/L for this compound. ccme.ca
Table 2: Drinking Water Guideline Values for Trichlorobenzenes
| Issuing Body | Guideline Type | Value | Notes |
| World Health Organization (WHO) | Health-Based Calculated Value | 20 µg/L | A formal guideline was not deemed necessary as this value exceeds the odor threshold. who.int |
| World Health Organization (WHO) | Odor Threshold | 10 µg/L | The concentration at which an odor may be detected. who.int |
| Australian NHMRC | Aesthetic Guideline | 0.005 mg/L (5 µg/L) | Based on taste and odor considerations for total trichlorobenzenes. nhmrc.gov.au |
| Australian NHMRC | Health-Based Guideline | 0.03 mg/L (30 µg/L) | Concentration below which health effects are not expected. nhmrc.gov.au |
| Canada (CCME) | Aquatic Life Protection | 8.0 µg/L | Interim guideline for the protection of freshwater life. ccme.ca |
Hazardous Substances Data Bank (HSDB) Information
The Hazardous Substances Data Bank (HSDB), a comprehensive toxicology database, contains information on this compound. nih.govnih.gov It provides data on human exposure, industrial hygiene, environmental fate, and regulatory requirements. nih.gov The HSDB notes that long-term exposure in workers has been associated with liver problems and blood diseases. ospar.org This resource compiles peer-reviewed information from various sources, making it a key reference for understanding the toxicological profile of the chemical. nih.govnih.gov
Monitoring Strategies and Compliance
Ensuring compliance with regulatory guidelines requires effective monitoring strategies. The primary methods for detecting and measuring this compound in various environmental media involve gas chromatography (GC). cdc.gov
Air Monitoring: For occupational settings, OSHA provides sampling methods that can be adapted. For instance, methods for the 1,2,4-isomer involve drawing air through an adsorbent tube (like XAD-2) followed by analysis using GC. osha.gov For ambient air, samples can be collected in canisters over a specified period (e.g., 24 hours) and analyzed, which allows for ease of transport and stable storage. cdc.gov
Water Monitoring: Standard methods for analyzing chlorobenzenes in water, such as EPA Method 612, involve solvent extraction followed by GC with an electron capture detector (ECD), which is highly sensitive to halogenated compounds. nhmrc.gov.au The purge-and-trap technique is another common preparation method for water samples. nhmrc.gov.aucdc.gov Detection limits in water are typically below 1 microgram per liter (µg/L). who.intcdc.gov
Biological Monitoring: Trichlorobenzenes can be measured in biological samples like blood and adipose tissue. cdc.gov Analysis is typically performed using GC combined with either ECD or mass spectrometry (MS) for positive identification. The National Center for Environmental Health is developing advanced methods using high-resolution GC and MS to achieve detection limits in the low parts-per-trillion (ppt) range. cdc.gov
These analytical methods are crucial for assessing human exposure, monitoring environmental contamination, and ensuring that concentrations remain below the established guideline values. cdc.gov
Industrial and Emerging Applications Beyond Prohibited Exclusions
Role as Chemical Intermediate in Synthesis
1,2,3-Trichlorobenzene (B84244) is a key building block in the synthesis of more complex molecules. Its chemical structure allows for the introduction of other functional groups, making it a valuable precursor in the production of various agrochemicals and industrial products drugbank.comepo.orgguidechem.com.
A significant application of this compound is as an intermediate in the manufacture of pesticides and herbicides drugbank.comepo.org. For instance, it is a precursor in the production of 2,3,4-trichloronitrobenzene, a compound used in the synthesis of certain pesticides drugbank.com. The specific arrangement of chlorine atoms on the benzene (B151609) ring in 1,2,3-TCB influences the efficacy and properties of the final agrochemical products. While its isomer, 1,2,4-trichlorobenzene (B33124), is also a commercially important raw material for herbicides and fungicides, 1,2,3-TCB serves as a crucial component for other specific active ingredients drugbank.com.
The dye and pigment industry also utilizes this compound as a chemical intermediate drugbank.com. The structure of 1,2,3-TCB can be modified to create complex molecules with chromophoric (color-bearing) properties. Its use as a precursor allows for the development of specific shades and characteristics in the final dye or pigment products. The textile industry, in particular, employs derivatives of 1,2,3-TCB in dyeing processes google.com.
While this compound is cited as a useful intermediate in the synthesis of pharmaceuticals, specific examples of active pharmaceutical ingredients (APIs) derived from it are not extensively detailed in publicly available scientific literature google.com. Chemical suppliers list it as a pharmaceutical intermediate, suggesting its role in the early stages of synthesizing more complex drug molecules google.com. The potential for its use lies in the creation of substituted benzene rings that form the core of many pharmaceutical compounds. However, without concrete, publicly documented synthetic pathways to specific drugs, this application remains a more generalized area of its utility.
This compound serves as a starting material for the synthesis of other chlorinated compounds. A notable example is its use in the production of 2,3-dichlorophenol google.com. This transformation involves the substitution of one of the chlorine atoms with a hydroxyl group, creating a new molecule with different reactive properties and industrial uses. Additionally, this compound can be a precursor in the synthesis of 5-bromo-1,2,3-trichlorobenzene (B1275738), an important intermediate for biologically active compounds in both the pharmaceutical and agrochemical industries wikipedia.org.
Use as a Solvent in Specific Processes
Beyond its role as a reactive intermediate, this compound's physical properties make it a useful solvent in certain industrial applications wikipedia.orgcdc.govdrugbank.comgoogle.comjigschemical.com.
This compound is employed as a solvent for products with high melting points google.comjigschemical.com. Its own relatively high boiling point and stability allow it to be used in processes that require elevated temperatures to dissolve other materials. This property is particularly valuable in the manufacturing and processing of certain polymers, resins, and other crystalline organic compounds that are insoluble in more common solvents at room temperature.
| Application Category | Specific Use of this compound |
| Chemical Intermediate | |
| Herbicides and Pesticides | Precursor to 2,3,4-trichloronitrobenzene and other active ingredients. |
| Dyes and Pigments | Starting material for the synthesis of colored organic molecules. |
| Pharmaceutical Synthesis | General intermediate for complex pharmaceutical compounds. |
| Chlorinated Derivatives | Synthesis of 2,3-dichlorophenol and 5-bromo-1,2,3-trichlorobenzene. |
| Solvent | |
| Industrial Processes | Dissolving high melting point products such as certain polymers and resins. |
Resin and Polymer Processing
This compound serves as a valuable solvent and processing aid in the resin and polymer sector. Its high boiling point and stability make it suitable for dissolving high-melting-point materials. nih.gov One of the notable applications in this area is its use as a dye carrier in the textile industry, particularly for dyeing polyester fibers. nih.govalfachemic.com In this process, the this compound acts as a swelling agent, enabling disperse dyes to penetrate the otherwise crystalline structure of the polyester, thereby facilitating a deeper and more uniform coloration. alfachemic.com
Its role as a solvent extends to its ability to dissolve various oils, waxes, and resins, which is beneficial in the formulation and processing of different polymeric materials. chemicalbook.com
Key Properties for Resin and Polymer Processing:
| Property | Value |
| Molecular Formula | C₆H₃Cl₃ |
| Boiling Point | 218.5 °C |
| Melting Point | 53.5 °C |
| Appearance | White crystalline solid |
Heat Transfer Medium
The thermal properties of this compound make it an effective heat transfer medium in certain industrial applications. nih.gov It has been utilized as a coolant in electrical installations and for the tempering of glass. nih.govalfachemic.comwikipedia.org Its high boiling point and thermal stability allow it to be used in systems that operate at elevated temperatures. In the past, trichlorobenzenes were used in conjunction with polychlorinated biphenyls (PCBs) as dielectric fluids in transformers, which also served a heat transfer function. tpsgc-pwgsc.gc.ca
The compound's utility as a heat transfer fluid is a result of its ability to efficiently absorb and dissipate heat, contributing to temperature control in various manufacturing processes. nih.gov
Thermal Properties of this compound:
| Property | Value |
| Boiling Point | 218.5 °C wikipedia.org |
| Melting Point | 53.5 °C wikipedia.org |
| Flash Point | 112.7 °C wikipedia.org |
| Specific Gravity | 1.69 at 25°C (solid) noaa.gov |
Lubricants and Degreasing Agents
In the United States, this compound has been employed as a component in lubricants and as a degreasing agent. tpsgc-pwgsc.gc.ca Its solvent properties enable it to dissolve oils, greases, and other contaminants from metal surfaces, making it an effective industrial cleaner. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca As a lubricant, it can be used in formulations for applications that require chemical stability under specific operational conditions. nih.govalfachemic.com
The use of trichlorobenzenes, including the 1,2,3-isomer, in these applications highlights their role in industrial maintenance and manufacturing processes that require effective cleaning and lubrication. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca
Physical Characteristics Relevant to Lubrication and Degreasing:
| Property | Value |
| Appearance | White crystalline solid wikipedia.org |
| Water Solubility | Insoluble noaa.gov |
| Vapor Density (relative to air) | 6.2 noaa.gov |
Future Research Directions
Enhanced Remediation Techniques
Significant research efforts are being directed towards developing and optimizing techniques for the remediation of soil and groundwater contaminated with 1,2,3-trichlorobenzene (B84244). Current research focuses on enhancing the efficiency and cost-effectiveness of existing methods and exploring novel approaches.
Thermal and Chemical Treatment:
A combined approach of thermal desorption and molten salt oxidation has shown promise for remediating contaminated soil. toxicology.org This method involves heating the soil to vaporize the this compound, which is then destroyed in a molten salt reactor. toxicology.org Future research will likely aim to optimize the operating conditions of these systems to maximize destruction and removal efficiency while minimizing energy consumption and potential air emissions. toxicology.org
In Situ Chemical Reduction (ISCR):
ISCR involves the injection of reducing agents into the subsurface to chemically transform contaminants into less harmful substances. nih.govlibretexts.org Zero-valent iron (ZVI) is a commonly used reducing agent that can facilitate the reductive dechlorination of chlorinated organic compounds. azolifesciences.com Research in this area is focused on:
Novel Reducing Agents: Investigating the efficacy of other reducing agents and bimetallic systems to enhance reaction rates.
Delivery Mechanisms: Improving the delivery and distribution of reducing agents in various geological formations. nih.gov
Long-Term Performance: Assessing the long-term effectiveness and potential secondary impacts of ISCR treatments. wikipedia.org
Bioremediation:
Bioremediation utilizes microorganisms to degrade contaminants. Both anaerobic and aerobic biodegradation pathways for chlorobenzenes are being investigated. cdc.govcdc.gov Enhanced bioremediation strategies involve stimulating the growth and activity of indigenous microorganisms or introducing specialized microbial consortia. marquette.edu Future research directions include:
Microbial Consortium Development: Identifying and engineering microbial consortia with high degradation efficiency for this compound.
Optimizing Environmental Conditions: Understanding and controlling the subsurface conditions (e.g., electron acceptors, nutrients) to enhance microbial activity. cdc.gov
Combined Remedies: Integrating bioremediation with other techniques, such as ISCR, to create more effective and robust remediation strategies. azolifesciences.com
| Remediation Technique | Description | Future Research Focus |
|---|---|---|
| Thermal Desorption-Molten Salt Oxidation | Vaporizes contaminant from soil followed by destruction in a molten salt reactor. toxicology.org | Optimization of operating conditions, energy efficiency. toxicology.org |
| In Situ Chemical Reduction (ISCR) | Injects reducing agents (e.g., ZVI) to chemically degrade contaminants. nih.govlibretexts.org | Novel reducing agents, improved delivery systems, long-term performance. nih.govwikipedia.org |
| Bioremediation | Utilizes microorganisms to break down contaminants. cdc.govcdc.gov | Development of highly efficient microbial consortia, optimization of environmental conditions. cdc.gov |
Further Elucidation of Toxicity Mechanisms
A deeper understanding of the mechanisms through which this compound exerts its toxic effects is crucial for accurate risk assessment and the development of potential therapeutic interventions. Studies have shown that trichlorobenzenes can induce liver enzymes involved in xenobiotic metabolism, leading to disruptions in metabolic processes. nih.govresearchgate.net Exposure has also been linked to increased liver and kidney weights in rodents and cytotoxic effects, including DNA damage in mammalian cells. nih.govresearchgate.net
Future toxicological research should focus on:
Molecular Pathways: Identifying the specific molecular signaling pathways that are disrupted by this compound and its metabolites.
Genotoxicity and Carcinogenicity: While some data suggests a lack of mutagenicity, further investigation into its clastogenic potential and long-term carcinogenic effects is warranted. nih.gov
Endocrine Disruption: Investigating the potential for this compound to interfere with the endocrine system.
Mixture Toxicology: Assessing the toxicological effects of this compound in combination with other environmental contaminants, as human and ecological exposures often involve complex mixtures.
Long-Term Environmental Monitoring and Modeling
Long-term monitoring of this compound in various environmental compartments is essential for understanding its fate, transport, and persistence. nih.gov It is known to be persistent in anaerobic conditions found in buried sediments and soils. nih.gov Volatilization is a significant process for its removal from surface waters. nih.gov
Future research in this area should include:
Sensitive Analytical Methods: Developing more sensitive and rapid analytical methods for detecting low concentrations of this compound and its degradation products in complex environmental matrices.
Global Transport: Investigating the long-range atmospheric transport and deposition of this compound to remote ecosystems.
Integrated Environmental Modeling: Developing and refining integrated environmental fate and transport models that can predict the distribution and concentration of this compound under various environmental scenarios. The EXposure Analysis Modeling System (EXAMS) is an example of a model that can be used to estimate the fate of chemicals in aquatic environments. These models rely on key physical-chemical properties.
| Property | Value | Environmental Significance |
|---|---|---|
| Molecular Formula | C6H3Cl3 | Basic chemical identity. cdc.gov |
| Molecular Weight | 181.45 g/mol | Influences physical properties and transport. cdc.gov |
| Water Solubility | Low | Tends to partition out of water and into sediment and biota. nih.gov |
| Vapor Pressure | 0.028 kPa at 25°C | Indicates a tendency to volatilize from soil and water surfaces. nih.gov |
| Log Kow | ~4.09 | High potential for bioaccumulation in fatty tissues of organisms. nih.gov |
Advanced Computational Modeling for Environmental and Toxicological Predictions
Computational toxicology and in silico modeling are becoming increasingly important for predicting the potential hazards of chemicals, thereby reducing the need for extensive and costly animal testing. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this field, relating the chemical structure of a compound to its biological activity or toxicity. azolifesciences.com
For this compound, future research in computational modeling should aim to:
Develop Specific QSAR Models: Create and validate robust QSAR models specifically for predicting the various toxicological endpoints of this compound, such as hepatotoxicity, nephrotoxicity, and developmental toxicity.
Predict Environmental Fate: Utilize computational models to predict the environmental fate and transport of this compound, including its biodegradation rates and partitioning behavior in different environmental compartments.
Systems Toxicology: Employ systems biology approaches to model the complex interactions between this compound and biological systems, providing a more holistic understanding of its toxicity mechanisms.
Read-Across and Grouping: Use computational tools to group this compound with other chlorinated benzenes to facilitate read-across approaches for data-poor endpoints, leveraging existing toxicological data for similar compounds.
The integration of these advanced computational approaches will be instrumental in refining risk assessments and guiding the development of safer chemical alternatives.
Q & A
Basic: What standardized methods are recommended for detecting 1,2,3-Trichlorobenzene in environmental or workplace air samples?
Methodological Answer:
Gas chromatography (GC) with solvent desorption is a validated method for quantifying airborne this compound. A study achieved average recovery efficiencies of 92.4% using activated carbon tubes and CS₂ desorption, with a minimum quantification concentration of 0.81 μg/m³ (15 L sample volume). Ensure flow rates are calibrated to 0.5 L/min for workplace air sampling, and store samples at room temperature for ≤5 days to prevent degradation .
Basic: How should acute aquatic toxicity tests for this compound be designed?
Methodological Answer:
Follow flow-through systems to maintain stable concentrations and control evaporation. For freshwater fish:
- Use Pimephales promelas (fathead minnow) with a 96-hour LC50 protocol.
- For saltwater species, Menidia menidia (Atlantic silverside) is recommended.
Reported LC50 values include:
| Organism | Exposure Time | LC50/EC50 | Source |
|---|---|---|---|
| Gambusia affinis | 96 h | 2.2 mg/L | |
| Daphnia magna | 48 h | 1.45 mg/L | |
| Maintain pH 7–8 and temperature 20–25°C to replicate natural conditions . |
Basic: What experimental parameters are critical for measuring the solubility of this compound?
Methodological Answer:
Use shake-flask methods with UV spectroscopy or HPLC for quantification. Key parameters:
- Temperature control : Maintain ±0.1°C (e.g., 25°C) to avoid variability.
- Log P determination : Octanol-water partitioning (log P = 3.8) affects solubility predictions.
- Validation : Compare with published logS values (-3.76) using regression models to ensure consistency .
Advanced: How can contradictions in bioaccumulation data for this compound be resolved?
Methodological Answer:
Discrepancies in bioconcentration factors (BCF) often arise from species-specific lipid content and exposure duration. For example:
- Oncorhynchus mykiss (rainbow trout) showed BCF = 710 after 48 h .
To resolve contradictions:
Standardize test organisms (e.g., lipid-normalized fish).
Use prolonged exposure periods (>14 days) to assess steady-state BCF.
Cross-validate with field data from contaminated ecosystems to account for real-world bioaccumulation dynamics.
Advanced: What experimental designs address data gaps in soil mobility and degradation of this compound?
Methodological Answer:
No soil mobility data is currently available (). Proposed approaches:
- Batch sorption experiments : Use OECD Guideline 106 with varying soil types (e.g., loam, clay) to measure Kd (sorption coefficient).
- Degradation studies : Conduct aerobic/anaerobic microcosm experiments with isotope-labeled compound (e.g., ¹⁴C) to track mineralization rates.
- Column leaching tests : Simulate rainfall to assess vertical transport in unsaturated zones .
Advanced: How to prioritize toxicological research for this compound given inconsistent data?
Methodological Answer:
Focus on endpoints with insufficient data ():
- Reproductive toxicity : Use OECD 443 (Extended One-Generation Reproductive Study) with oral dosing in rodents.
- Mutagenicity : Apply Ames test (OECD 471) with metabolic activation (S9 mix).
- Chronic exposure : Design 90-day inhalation studies (OECD 413) to assess respiratory irritation potential.
Contradictions in acute toxicity (e.g., LD50 = 1,830 mg/kg in rats) should be re-evaluated using GHS classification criteria .
Advanced: What analytical challenges arise when distinguishing this compound isomers in mixed samples?
Methodological Answer:
Use GC-MS with high-resolution capillary columns (e.g., DB-5MS) to separate isomers. Key steps:
Calibration : Include certified standards for all isomers (e.g., 1,2,4- and 1,3,5-Trichlorobenzene) .
Peak identification : Compare retention times and mass spectra (m/z 180, 145, 110).
Quantification : Apply isotope dilution (e.g., this compound-d3) to correct for matrix effects .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to limit inhalation exposure (TLV-TWA: 5 mg/m³).
- PPE : Nitrile gloves, goggles, and lab coats.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in sealed containers at 0–6°C to prevent degradation .
Advanced: How can ecological risk assessments integrate incomplete persistence data for this compound?
Methodological Answer:
Use read-across approaches with structurally similar compounds (e.g., 1,2,4-Trichlorobenzene) to estimate half-lives. Key steps:
Modeling : Apply EPI Suite™ for biodegradation predictions.
Field monitoring : Measure concentrations in water/sediment from industrial sites.
Weight of evidence : Combine experimental data (e.g., BCF = 710) with QSAR predictions to refine risk quotients .
Advanced: What strategies optimize detection limits for this compound in trace-level environmental analysis?
Methodological Answer:
- Pre-concentration : Solid-phase microextraction (SPME) or purge-and-trap for water samples.
- Instrumentation : Use GC-ECD (electron capture detector) for enhanced sensitivity (detection limit <0.1 μg/L).
- Quality control : Include procedural blanks and matrix spikes to validate recovery rates (85–115%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
